D-erythro-Dihydrosphingosine-1-phosphate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H40NO5P |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
[(2R,3S)-2-amino-3-hydroxyoctadecyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h17-18,20H,2-16,19H2,1H3,(H2,21,22,23)/t17-,18+/m1/s1 |
InChI Key |
YHEDRJPUIRMZMP-MSOLQXFVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@@H]([C@@H](COP(=O)(O)O)N)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
The Cellular Enigma: Unraveling the Function of D-erythro-Dihydrosphingosine-1-phosphate
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
D-erythro-Dihydrosphingosine-1-phosphate (DHS-1-P), also known as sphinganine-1-phosphate, is a bioactive sphingolipid that plays a crucial, yet often overlooked, role in cellular signaling and function. As a structural analog of the well-characterized sphingosine-1-phosphate (S1P), DHS-1-P participates in a number of the same metabolic and signaling pathways. However, emerging evidence indicates that DHS-1-P possesses unique biochemical properties and distinct cellular effects that set it apart from S1P. This technical guide provides an in-depth exploration of the cellular functions of DHS-1-P, detailing its metabolism, its interaction with sphingosine-1-phosphate receptors, and its impact on key cellular processes. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual representations of relevant pathways to serve as a comprehensive resource for professionals in cellular biology and drug development.
Introduction
Sphingolipids are a class of lipids that are integral components of eukaryotic cell membranes and serve as precursors for a variety of signaling molecules. The dynamic interplay between different sphingolipid metabolites, often referred to as the "sphingolipid rheostat," is critical in determining cell fate, influencing processes ranging from proliferation and migration to apoptosis and inflammation. While much of the research focus has been on ceramide and sphingosine-1-phosphate (S1P), the roles of their saturated counterparts are increasingly being recognized. This compound (DHS-1-P) is the phosphorylated derivative of dihydrosphingosine (sphinganine) and is an endogenous lipid mediator. Understanding the nuanced functions of DHS-1-P is paramount for a complete picture of sphingolipid signaling and for the development of targeted therapeutics for a variety of diseases, including cancer and inflammatory disorders.
Metabolism of this compound
The cellular concentration of DHS-1-P is tightly regulated by the coordinated action of synthetic and degradative enzymes. Unlike S1P, which can be formed from the breakdown of more complex sphingolipids, DHS-1-P is primarily generated through the de novo sphingolipid biosynthesis pathway.
Synthesis
The synthesis of DHS-1-P begins with the condensation of serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase (SPT) , the rate-limiting step in de novo sphingolipid synthesis. This reaction produces 3-ketodihydrosphingosine, which is then rapidly reduced to dihydrosphingosine (sphinganine). Finally, dihydrosphingosine is phosphorylated by sphingosine (B13886) kinases (SphK) , primarily Sphingosine Kinase 1 (SphK1), to yield DHS-1-P.[1] Overexpression of SphK1 has been shown to lead to a predominant increase in DHS-1-P levels compared to S1P, indicating a key role for this enzyme in regulating the cellular pool of DHS-1-P.[1]
Degradation
The degradation of DHS-1-P follows the same pathways as S1P. It can be irreversibly cleaved by sphingosine-1-phosphate lyase (S1PL) , an enzyme located on the cytosolic face of the endoplasmic reticulum, to produce ethanolamine (B43304) phosphate (B84403) and a long-chain aldehyde. Alternatively, DHS-1-P can be dephosphorylated by sphingosine-1-phosphate phosphatases (SPPs) and lipid phosphate phosphatases (LPPs) to regenerate dihydrosphingosine, which can then be re-acylated to form dihydroceramide.
Cellular Functions and Signaling Pathways
DHS-1-P exerts its biological effects through both receptor-dependent and potentially receptor-independent mechanisms. Its primary mode of extracellular action is through the family of five G protein-coupled sphingosine-1-phosphate receptors (S1PRs).
Interaction with S1P Receptors
DHS-1-P can bind to and activate S1P receptors, albeit with differing affinities and efficacies compared to S1P. This interaction initiates a cascade of downstream signaling events that influence a wide range of cellular processes.
| Receptor | G-protein Coupling | Reported Cellular Responses to DHS-1-P |
| S1P1 | Gi/o | Lymphocyte trafficking, endothelial barrier function |
| S1P2 | Gi/o, G12/13, Gq | Inhibition of cell migration |
| S1P3 | Gi/o, Gq, G12/13 | Calcium mobilization, vasoconstriction |
| S1P4 | Gi/o, G12/13 | Cytokine release in immune cells |
| S1P5 | Gi/o, G12/13 | Natural killer cell trafficking |
Table 1: this compound Interaction with S1P Receptors. This table summarizes the G-protein coupling of S1P receptors and the reported cellular responses upon activation by DHS-1-P.
Activation of these receptors by DHS-1-P can lead to the modulation of various downstream effectors, including:
-
Adenylyl cyclase: Regulating intracellular cyclic AMP (cAMP) levels.
-
Phospholipase C (PLC): Leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
-
PI3K/Akt pathway: Promoting cell survival and proliferation.
-
Ras/MAPK pathway: Influencing gene expression and cell growth.
-
Rho family GTPases: Controlling cytoskeletal dynamics and cell migration.
Regulation of Cellular Processes
The signaling cascades initiated by DHS-1-P have profound effects on various cellular functions.
-
Cell Migration: The role of DHS-1-P in cell migration is complex and appears to be receptor-dependent. For instance, activation of S1P2 receptors by DHS-1-P can inhibit cell migration, while signaling through other S1P receptors may promote it. Overexpression of SphK1, leading to increased intracellular DHS-1-P, has been shown to impair the migration of human pulmonary artery endothelial cells in response to external S1P.[1]
-
Apoptosis: The balance between pro-apoptotic ceramide and pro-survival S1P is a critical determinant of cell fate. DHS-1-P, like S1P, can contribute to this balance. By activating pro-survival pathways such as the PI3K/Akt pathway, DHS-1-P can protect cells from apoptosis.
-
Calcium Homeostasis: DHS-1-P has been shown to induce a rapid and transient increase in intracellular calcium concentration ([Ca2+]i).[2][3] This effect is mediated through the activation of S1P receptors, leading to PLC activation and the subsequent release of calcium from intracellular stores.
Experimental Protocols
To facilitate further research into the function of DHS-1-P, this section provides detailed methodologies for key experiments.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of sphingolipids.
Materials:
-
Internal standards (e.g., C17-DHS-1-P)
-
Solvents: Methanol, Chloroform, Formic Acid (LC-MS grade)
-
Sample homogenization equipment
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Preparation: Homogenize cells or tissues in a suitable buffer.
-
Lipid Extraction:
-
Add a known amount of internal standard to the homogenate.
-
Perform a two-phase liquid-liquid extraction using a chloroform/methanol/water mixture.
-
Collect the lower organic phase containing the lipids.
-
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in the initial mobile phase.
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Separate the lipids using a gradient elution on the C18 column.
-
Detect and quantify DHS-1-P and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis: Calculate the concentration of DHS-1-P in the sample by comparing its peak area to that of the internal standard and referencing a standard curve.
Sphingosine Kinase Activity Assay
This assay measures the activity of sphingosine kinases in converting dihydrosphingosine to DHS-1-P.
Materials:
-
Cell lysates or purified SphK enzyme
-
Dihydrosphingosine (substrate)
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Phosphorimager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate or purified enzyme, dihydrosphingosine, and kinase reaction buffer.
-
Initiate Reaction: Start the reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding an acidic solution (e.g., 1N HCl).
-
Lipid Extraction: Extract the lipids from the reaction mixture using a chloroform/methanol solution.
-
TLC Separation: Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system (e.g., chloroform/methanol/acetic acid/water).
-
Detection and Quantification: Expose the TLC plate to a phosphor screen and quantify the amount of 32P-labeled DHS-1-P using a phosphorimager.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of DHS-1-P on the migratory capacity of cells.
Materials:
-
Cultured cells of interest
-
Cell culture plates
-
Pipette tips or a cell scraper
-
Microscope with imaging capabilities
-
DHS-1-P solution
Procedure:
-
Cell Seeding: Seed cells in a culture plate and grow them to a confluent monolayer.
-
Creating the "Wound": Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh media containing the desired concentration of DHS-1-P or a vehicle control.
-
Image Acquisition: Immediately acquire images of the wound at time zero.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Time-Lapse Imaging: Acquire images of the wound at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point and calculate the rate of wound closure for each treatment group.
Conclusion and Future Directions
This compound is an important signaling molecule with distinct and overlapping functions compared to its unsaturated counterpart, S1P. Its synthesis via the de novo pathway and its ability to modulate S1P receptor signaling highlight its significance in cellular physiology. Further research is necessary to fully elucidate the specific intracellular targets of DHS-1-P and to understand its precise role in the pathophysiology of various diseases. The development of specific inhibitors for the enzymes involved in DHS-1-P metabolism and selective agonists/antagonists for its receptor interactions will be crucial for dissecting its complex biology and for exploring its therapeutic potential. This technical guide provides a foundational resource for researchers to delve deeper into the enigmatic world of DHS-1-P and its impact on cellular function.
References
- 1. De novo biosynthesis of dihydrosphingosine-1-phosphate by sphingosine kinase 1 in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extracellular and Intracellular Actions of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Sphingosine-1-Phosphate on Intracellular Free Ca2+ in Cat Esophageal Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
D-erythro-Dihydrosphingosine-1-phosphate: A Technical Guide to its Discovery, Biological Functions, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
D-erythro-Dihydrosphingosine-1-phosphate (DHS1P), a saturated analog of the well-studied bioactive lipid mediator Sphingosine-1-phosphate (S1P), has emerged as a critical signaling molecule with distinct biological roles.[1][2] While structurally similar to S1P, lacking only a double bond in its sphingoid backbone, DHS1P exhibits unique interactions with cellular machinery, influencing a spectrum of physiological and pathological processes.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, biological functions, and analytical methodologies related to DHS1P, with a focus on its implications for drug development.
Discovery and Synthesis
The discovery of DHS1P is intrinsically linked to the broader investigation of sphingolipid metabolism. It was identified as a naturally occurring analog of S1P.[1] The biosynthesis of DHS1P occurs de novo, where dihydrosphingosine (sphinganine) is phosphorylated by sphingosine (B13886) kinases (SphKs), particularly SphK1.[3][4] This is in contrast to S1P, which is primarily generated from the breakdown of ceramides (B1148491).[3] Overexpression of SphK1 has been shown to predominantly increase the synthesis of DHS1P over S1P by shunting the metabolic flow of newly formed sphingoid bases away from ceramide production.[3]
Chemical synthesis of this compound can be achieved from commercially available D-erythro-dihydrosphingosine (sphinganine). A common method involves the introduction of the phosphate (B84403) group via phosphoramidite (B1245037) chemistry, yielding the final product in a multi-step process.[5][6]
Biological Role and Signaling Pathways
DHS1P, like S1P, is a ligand for the S1P family of G protein-coupled receptors (S1PRs), specifically S1P1, S1P3, S1P4, and S1P5, thereby activating downstream signaling cascades.[1] However, its binding characteristics and the resulting cellular responses can differ from those of S1P.[1] A key distinction lies in its intracellular activity; while S1P has known intracellular targets, DHS1P is generally considered not to function intracellularly and can be used as a negative control for the intracellular effects of S1P.[1][2]
The signaling pathways activated by DHS1P through S1PRs are crucial in various cellular processes, including cell migration, proliferation, and survival.[7][8][9] Upon binding to its receptors, DHS1P can initiate signaling through various G proteins, leading to the activation of downstream effectors such as PI3K/Akt and MAPK pathways.[8][10]
Signaling Pathway of DHS1P
Caption: DHS1P signaling through S1P receptors.
Role in Disease
The involvement of DHS1P in various pathological conditions, including cancer, inflammation, and metabolic diseases, is an active area of research.
Cancer: The "sphingolipid rheostat," the balance between pro-apoptotic ceramides and pro-survival S1P, is a critical determinant of cell fate.[11] DHS1P, by being a product of SphK1, contributes to this balance and can influence cancer progression.[3] Elevated levels of SphK1 and S1P/DHS1P are found in various tumors and are associated with increased cell survival, proliferation, migration, and chemoresistance.[11][12] Targeting DHS1P synthesis or signaling could represent a novel therapeutic strategy in oncology.[13][14]
Inflammation: S1P signaling is a key regulator of immune cell trafficking and vascular integrity, both of which are central to the inflammatory response.[15][16] DHS1P, by activating S1P receptors, can modulate these processes.[17] The S1P gradient between lymphoid organs and circulation directs lymphocyte egress, and alterations in this gradient can impact inflammatory conditions.[15]
Metabolism: Emerging evidence suggests a role for sphingolipids in metabolic regulation.[18] Dysregulation of S1P metabolism has been linked to obesity and type 2 diabetes.[18] Given that SphK1 is involved in insulin (B600854) signaling, the production of DHS1P may also play a role in metabolic homeostasis.
Data Presentation
Table 1: Plasma Concentrations of DHS1P and S1P in Humans
| Analyte | Concentration Range | Notes | Reference |
| This compound (DHS1P) | 20-30% of S1P concentration | Found in human plasma. | [1] |
| Sphingosine-1-phosphate (S1P) | ~350-400 nmol/L | Varies between males and females. | [1] |
Table 2: Receptor Binding Affinity
| Ligand | Receptor Subtypes Activated | Notes | Reference |
| This compound (DHS1P) | S1P1, S1P3, S1P4, S1P5 | Does not typically activate S1P2. | [1] |
| Sphingosine-1-phosphate (S1P) | S1P1, S1P2, S1P3, S1P4, S1P5 | Binds to all five receptor subtypes. | [19] |
Experimental Protocols
Quantification of DHS1P by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of DHS1P and other sphingolipids.[20]
1. Sample Preparation and Lipid Extraction:
-
Materials: Biological samples (plasma, serum, cells, or tissues), internal standards (e.g., C17-DHS1P), methanol (B129727), chloroform (B151607), potassium chloride (KCl), sodium hydroxide (B78521) (NaOH), hydrochloric acid (HCl).[1]
-
Procedure:
-
Homogenize tissue samples or use a specific volume of liquid samples.[21]
-
Add internal standards to the sample.
-
Perform a two-step lipid extraction using a methanol/chloroform mixture.[1]
-
Sonicate the sample in methanol/chloroform.[1]
-
Induce phase separation by adding chloroform and an aqueous solution (e.g., KCl and NaOH).[1]
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.[1]
-
Evaporate the solvent under a stream of nitrogen.[20]
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).[1][20]
-
2. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
Experimental Workflow for Sphingolipid Analysis
Caption: A typical workflow for sphingolipid analysis.
Conclusion and Future Directions
This compound is a bioactive lipid with distinct properties that differentiate it from its unsaturated counterpart, S1P. Its role in fundamental cellular processes and its implication in major diseases like cancer and inflammation highlight its potential as a therapeutic target. The detailed analytical methods, particularly LC-MS/MS, provide robust tools for its quantification in biological systems, enabling further elucidation of its physiological and pathological functions. Future research should focus on dissecting the specific downstream signaling events mediated by DHS1P through different S1P receptor subtypes and exploring the therapeutic efficacy of modulating DHS1P levels or signaling in various disease models. A deeper understanding of the interplay between DHS1P and S1P in the context of the sphingolipid rheostat will be crucial for the development of novel and targeted therapies.
References
- 1. Dihydro-sphingosine 1-phosphate interacts with carrier proteins in a manner distinct from that of sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-erythro-Dihydrosphingosine 1-phosphate |Hello Bio [hellobio.com]
- 3. De novo biosynthesis of dihydrosphingosine-1-phosphate by sphingosine kinase 1 in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ceramide and sphingosine-1-phosphate in cancer, two faces of the sphinx - Espaillat - Translational Cancer Research [tcr.amegroups.org]
- 12. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 13. The role of sphingosine‐1‐phosphate in inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sphingosine 1-phosphate and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sphingosine 1-phosphate and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sphingosine 1-phosphate and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | How do sphingosine-1-phosphate affect immune cells to resolve inflammation? [frontiersin.org]
- 18. Sphingosine-1-Phosphate Metabolism in the Regulation of Obesity/Type 2 Diabetes [mdpi.com]
- 19. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 20. benchchem.com [benchchem.com]
- 21. lipidmaps.org [lipidmaps.org]
- 22. benchchem.com [benchchem.com]
D-erythro-Dihydrosphingosine-1-Phosphate Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-erythro-dihydrosphingosine-1-phosphate (DHS1P), also known as sphinganine-1-phosphate, is a bioactive sphingolipid that plays a crucial role in a variety of cellular processes. As a close structural analog of the well-studied sphingosine-1-phosphate (S1P), DHS1P is emerging as a significant signaling molecule in its own right. This technical guide provides an in-depth analysis of the DHS1P signaling pathway, including its synthesis, interaction with receptors, downstream effects, and metabolic fate. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important signaling molecule.
Core Signaling Pathway
The signaling pathway of DHS1P is intricately linked with the broader sphingolipid metabolic network. Its synthesis is primarily catalyzed by sphingosine (B13886) kinases, and it exerts its biological effects through interaction with S1P receptors.
Synthesis of this compound
DHS1P is synthesized from D-erythro-dihydrosphingosine (sphinganine), a key intermediate in the de novo synthesis of sphingolipids. The phosphorylation of dihydrosphingosine is catalyzed by sphingosine kinases (SphKs), with two major isoforms, SphK1 and SphK2. Overexpression of SphK1, but not SphK2, has been shown to lead to a predominant upregulation of DHS1P synthesis.[1] This suggests that SphK1 may have a primary role in the production of DHS1P under certain cellular conditions.
The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA. This is followed by a series of enzymatic reactions that produce dihydrosphingosine, which can then be phosphorylated by SphK1 to form DHS1P.
Figure 1: De novo synthesis of this compound (DHS1P).
Signaling through S1P Receptors
Figure 2: Overview of the DHS1P signaling cascade through S1P receptors.
Metabolism and Degradation
The levels of DHS1P are tightly regulated through its synthesis and degradation. DHS1P can be irreversibly degraded by S1P lyase, the same enzyme that catabolizes S1P. This enzyme cleaves DHS1P into phosphoethanolamine and a long-chain aldehyde.
Quantitative Data
A comprehensive understanding of the DHS1P signaling pathway requires quantitative data on receptor binding and enzyme kinetics. While some data is available, significant gaps remain in the literature.
Receptor Binding Affinity
DHS1P has been identified as a ligand for S1P receptors with a reported inhibitory constant (Ki) of 15 nM.[2] However, this value is not specified for individual receptor subtypes, and a detailed comparative analysis across S1PR1-5 is not currently available.
| Ligand | Receptor | Ki (nM) |
| This compound | S1P Receptors (unspecified) | 15[2] |
Enzyme Kinetics
The enzymatic reactions governing the synthesis and degradation of DHS1P are critical control points in its signaling pathway.
Sphingosine Kinase 1 (SphK1):
| Substrate | Km | Vmax |
| D-erythro-dihydrosphingosine | 2.75 µM[4] | 7.15 pmoles/min[4] |
Sphingosine Kinase 2 (SphK2):
Kinetic parameters for SphK2 with dihydrosphingosine as a substrate are not well-defined in the available literature. However, it is known that SphK2 can phosphorylate dihydrosphingosine.[5][6]
S1P Lyase:
Experimental Protocols
The study of DHS1P signaling relies on a variety of sophisticated experimental techniques. Below are outlines of key protocols.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of sphingolipids, including DHS1P.
1. Lipid Extraction:
-
Homogenize cells or tissues in an appropriate solvent mixture, typically chloroform (B151607)/methanol.
-
Induce phase separation by adding chloroform and a salt solution.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. LC Separation:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Inject the sample onto a C18 reverse-phase column.
-
Elute the lipids using a gradient of mobile phases, such as methanol/water with formic acid and acetonitrile/isopropanol.
3. MS/MS Detection:
-
Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor for the specific precursor-to-product ion transition for DHS1P.
-
Quantify the amount of DHS1P by comparing the peak area to that of a known amount of an internal standard (e.g., C17-DHS1P).
Figure 3: General workflow for the quantification of DHS1P by LC-MS/MS.
Cell-Based Assays for S1P Receptor Activation
Several cell-based assays can be employed to investigate the functional activity of DHS1P at S1P receptors.
1. Calcium Mobilization Assay:
-
Culture cells expressing the S1P receptor of interest.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulate the cells with varying concentrations of DHS1P.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader. An increase in fluorescence indicates receptor activation via the Gq pathway.
2. GTPγS Binding Assay:
-
Prepare cell membranes from cells overexpressing a specific S1P receptor subtype.
-
Incubate the membranes with increasing concentrations of DHS1P in the presence of radiolabeled [³⁵S]GTPγS.
-
Activation of the G protein-coupled receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunit.
-
Measure the amount of bound radioactivity to determine the potency of DHS1P in activating the receptor.
3. Reporter Gene Assay:
-
Transfect cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of a response element sensitive to downstream signaling pathways of S1P receptors (e.g., CREB for Gs, SRE for Gq).
-
Treat the cells with DHS1P.
-
Measure the expression of the reporter gene to quantify receptor activation.
Conclusion
This compound is an important signaling lipid that acts through S1P receptors to modulate a variety of cellular functions. Its synthesis via sphingosine kinase 1 and degradation by S1P lyase are key regulatory points in its signaling pathway. While it is clear that DHS1P is a bioactive molecule, further research is needed to fully elucidate the specific roles of each S1P receptor subtype in mediating its effects and to obtain a more complete quantitative understanding of its interactions with the components of its signaling network. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate biology of DHS1P and its potential as a therapeutic target.
References
- 1. De novo biosynthesis of dihydrosphingosine-1-phosphate by sphingosine kinase 1 in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Function of Sphingosine Kinase 2 in the Metabolism of Sphinga-4,14-Diene Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENHANCEMENT OF SPHINGOSINE KINASE 1 CATALYTIC ACTIVITY BY DELETION OF 21 AMINO ACIDS FROM THE COOH-TERMINUS* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Frontiers | The Functional Role of Sphingosine Kinase 2 [frontiersin.org]
- 7. Determination of sphingosine kinase activity for cellular signaling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of D-erythro-Dihydrosphingosine-1-phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-erythro-dihydrosphingosine-1-phosphate (dhS1P) is a bioactive sphingolipid, structurally analogous to the well-characterized signaling molecule sphingosine-1-phosphate (S1P). As the saturated counterpart to S1P, dhS1P engages with the family of S1P receptors (S1PRs), a class of G protein-coupled receptors (GPCRs) that orchestrate a wide array of cellular processes. While often considered in tandem with S1P, emerging evidence indicates that dhS1P possesses a distinct pharmacological profile and elicits unique downstream signaling events. This technical guide provides a comprehensive overview of the mechanism of action of dhS1P, with a focus on its interaction with S1P receptors, downstream signaling cascades, and key physiological roles. This document is intended to serve as a resource for researchers and professionals in drug development seeking to understand and therapeutically target the dhS1P signaling axis.
Molecular Interaction with S1P Receptors
This compound acts as a ligand for the five known S1P receptor subtypes: S1P₁ through S1P₅. Its binding affinity and functional potency, however, can differ from that of S1P, leading to nuanced physiological responses.
Quantitative Analysis of Receptor Binding and Functional Potency
The interaction of dhS1P with S1P receptors has been characterized using various in vitro assays. The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC₅₀) of dhS1P for human S1P receptors. It is important to note that direct comparative studies with explicit EC₅₀ values for dhS1P across all receptor subtypes are limited. The data presented is compiled from multiple sources and should be interpreted with consideration of the different experimental systems employed.
| Receptor Subtype | Ligand | Binding Affinity (Kᵢ, nM) | Reference |
| S1P₁ (EDG-1) | dhS1P | 15 | [1][2][3] |
Table 1: Binding Affinity of this compound for S1P₁ Receptor. This table presents the reported inhibitory constant (Kᵢ) of dhS1P for the human S1P₁ receptor.
| Receptor Subtype | G-Protein Coupling | dhS1P Relative Potency vs. S1P (cAMP Inhibition) | dhS1P Relative Potency vs. S1P (IP₃ Generation) |
| S1P₁ | Gᵢ/₀ | More Potent | - |
| S1P₂ | Gᵢ/₀, G₁, G₁₂/₁₃ | Less Potent | Equal Potency |
| S1P₃ | Gᵢ/₀, G₁, G₁₂/₁₃ | Less Potent | Equal Potency |
| S1P₄ | Gᵢ/₀, G₁₂/₁₃ | - | - |
| S1P₅ | Gᵢ/₀, G₁₂/₁₃ | Less Potent | - |
Table 2: Semi-Quantitative Comparison of Functional Potency of dhS1P and S1P at Human S1P Receptors. This table provides a comparative overview of the potency of dhS1P relative to S1P in functional assays measuring downstream signaling events (cAMP inhibition and IP₃ generation) in CHO-K1 cells expressing individual human S1P receptor subtypes. A specific EC₅₀ value for each receptor subtype is not available in the literature.
Downstream Signaling Pathways
Upon binding to its cognate S1P receptors, dhS1P initiates a cascade of intracellular signaling events. The specific pathways activated are dependent on the receptor subtype engaged and the complement of G proteins expressed in the cell type.
G-Protein Coupling and Second Messenger Generation
The five S1P receptor subtypes couple to distinct families of heterotrimeric G proteins, leading to the modulation of various second messenger systems.
-
S1P₁: Primarily couples to Gᵢ/₀, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
S1P₂ and S1P₃: Exhibit promiscuous coupling to Gᵢ/₀, Gᵩ, and G₁₂/₁₃. Gᵩ activation stimulates phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. G₁₂/₁₃ coupling activates the Rho family of small GTPases, influencing cytoskeletal dynamics.
-
S1P₄ and S1P₅: Couple to Gᵢ/₀ and G₁₂/₁₃.
Signaling in Fibrosis
Recent studies have implicated dhS1P in the pathogenesis of fibrosis, particularly in cardiac fibroblasts. Evidence suggests that dhS1P can have a synergistic effect on TGF-β-induced collagen synthesis. This pro-fibrotic activity may be mediated, at least in part, through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the subsequent regulation of tissue inhibitor of metalloproteinase 1 (TIMP-1) expression.[4]
Experimental Protocols
Radioligand Binding Assay for S1P Receptors
This protocol is adapted for determining the binding affinity of unlabeled ligands, such as dhS1P, by their ability to compete with a radiolabeled ligand for binding to a specific S1P receptor subtype.
Materials:
-
Membrane preparations from cells overexpressing the human S1P receptor of interest.
-
Radiolabeled S1P (e.g., [³²P]S1P or [³³P]S1P).
-
Unlabeled dhS1P.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5.
-
Wash Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.5.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of unlabeled dhS1P in assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Assay buffer for total binding.
-
A high concentration of unlabeled S1P (e.g., 10 µM) for non-specific binding.
-
Serial dilutions of dhS1P for competition binding.
-
-
Radioligand Addition: Add the radiolabeled S1P to all wells at a final concentration at or below its K₋.
-
Membrane Addition: Add the membrane preparation to all wells. The final protein concentration will need to be optimized for each receptor subtype.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the dhS1P concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Boyden Chamber Chemotaxis Assay
This protocol describes a method to assess the chemotactic effect of dhS1P on endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
Boyden chambers (or Transwell inserts) with polycarbonate membranes (e.g., 8 µm pore size for HUVECs).
-
HUVECs.
-
Endothelial cell growth medium.
-
Serum-free endothelial cell basal medium.
-
dhS1P.
-
Chemoattractant-free BSA solution (e.g., 0.1% BSA in basal medium).
-
Calcein-AM or other suitable fluorescent dye for cell labeling.
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation: Culture HUVECs to sub-confluency. Prior to the assay, starve the cells in serum-free basal medium for 2-4 hours.
-
Chamber Setup: Place the Boyden chamber inserts into a 24-well plate.
-
Chemoattractant Addition: To the lower chambers, add:
-
Serum-free basal medium with 0.1% BSA (negative control).
-
Basal medium with a known chemoattractant like VEGF (positive control).
-
Basal medium with various concentrations of dhS1P.
-
-
Cell Seeding: Resuspend the starved HUVECs in serum-free basal medium containing 0.1% BSA and seed them into the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-6 hours to allow for cell migration.
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Cell Staining: Stain the migrated cells on the lower surface of the membrane by incubating the inserts in a solution containing Calcein-AM.
-
Quantification: Measure the fluorescence of the migrated cells using a fluorescence plate reader.
-
Data Analysis: Express the results as the fold increase in migration over the negative control.
Conclusion
This compound is an important endogenous signaling lipid that acts as a ligand for S1P receptors. While it shares structural similarities with S1P, dhS1P exhibits a distinct pharmacological profile, characterized by differences in receptor subtype potency and the potential to activate unique downstream signaling pathways. Its emerging role in fibrosis, mediated through pathways such as JAK/STAT, highlights its significance as a potential therapeutic target. This technical guide provides a foundational understanding of the mechanism of action of dhS1P, offering valuable insights for researchers and drug development professionals. Further investigation is warranted to fully elucidate the specific EC₅₀ values of dhS1P for all S1P receptor subtypes and to further delineate the intricate molecular details of its downstream signaling cascades in various physiological and pathological contexts.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. This compound, sphingosine 1-phosphate receptor ligand (CAS 19794-97-9) | Abcam [abcam.com]
- 3. TIMP-1 increases expression and phosphorylation of proteins associated with drug resistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of D-erythro-Dihydrosphingosine-1-phosphate in Antifibrotic Therapies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), represent a significant and largely unmet medical need. Current therapeutic strategies offer limited efficacy in halting or reversing the progression of fibrosis. Emerging research has identified D-erythro-Dihydrosphingosine-1-phosphate (dhS1P), a bioactive sphingolipid, as a promising candidate for novel antifibrotic therapies. Unlike its close analog, sphingosine-1-phosphate (S1P), which often exhibits profibrotic effects, dhS1P has demonstrated potent antifibrotic activity in various preclinical models. This technical guide provides an in-depth overview of the molecular mechanisms underlying the antifibrotic action of dhS1P, with a focus on its role in modulating the TGF-β signaling pathway. We present key quantitative data from seminal studies, detailed experimental protocols for assessing dhS1P's efficacy, and visual representations of its signaling pathways to facilitate further research and drug development in this promising area.
Introduction: The Dichotomous Role of Sphingolipids in Fibrosis
Sphingolipids are a class of lipids that play crucial roles in cell signaling and structure. Within this class, sphingosine-1-phosphate (S1P) has been extensively studied for its involvement in a wide range of physiological and pathological processes, including fibrosis. The role of S1P in fibrosis is complex and often contradictory, with evidence suggesting both pro- and anti-fibrotic effects depending on the tissue context and the specific receptors engaged.[1][2] S1P primarily signals through a family of five G protein-coupled receptors (S1PR1-5).[3] In many fibrotic conditions, elevated levels of S1P are observed, contributing to fibroblast activation, proliferation, and ECM deposition.[4][5]
In contrast, this compound (dhS1P), a structurally similar sphingolipid, has emerged as a potent antagonist of fibrotic processes.[3][6] While dhS1P can also interact with S1P receptors, its downstream signaling effects, particularly in the context of fibrotic diseases like scleroderma, are markedly different from those of S1P.[6][7] This guide will delve into the unique antifibrotic properties of dhS1P, highlighting its therapeutic potential.
The Antifibrotic Mechanism of dhS1P: A Focus on the TGF-β/Smad and PTEN Axis
The transforming growth factor-beta (TGF-β) signaling pathway is a central driver of fibrosis. Upon ligand binding, TGF-β receptors activate Smad transcription factors (Smad2 and Smad3), which then translocate to the nucleus to induce the expression of profibrotic genes, including those encoding for collagens and other ECM components.
This compound exerts its antifibrotic effects primarily by inhibiting the TGF-β/Smad signaling cascade.[8] This inhibition is mediated through the upregulation and activation of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN).[1][6] PTEN, a dual-specificity phosphatase, plays a critical role in negatively regulating pathways involved in cell growth, proliferation, and survival.
The proposed signaling pathway for the antifibrotic action of dhS1P is as follows:
Caption: Antifibrotic signaling pathway of dhS1P.
Quantitative Data on the Antifibrotic Effects of dhS1P
The antifibrotic properties of dhS1P have been quantified in several key studies. The following tables summarize the significant findings from research on scleroderma fibroblasts and a mouse model of pulmonary fibrosis.
Table 1: Effects of dhS1P on Scleroderma (SSc) Dermal Fibroblasts
| Parameter Measured | Cell Type | Treatment | Result | Reference |
| PTEN Protein Levels | SSc Dermal Fibroblasts | dhS1P (0.5 µM, 24h) | Significant increase compared to untreated SSc fibroblasts. | [1][6] |
| Normal Dermal Fibroblasts | dhS1P (0.5 µM, 24h) | Slight, non-significant increase. | [1] | |
| Collagen Expression | SSc Dermal Fibroblasts | dhS1P (0.5 µM, 24h) | Significant decrease compared to untreated SSc fibroblasts. | [1][6] |
| Normal Dermal Fibroblasts | dhS1P (0.5 µM, 24h) | No significant change. | [1] | |
| MMP-1 Levels | SSc Dermal Fibroblasts | dhS1P (0.5 µM, 24h) | Significant increase compared to untreated SSc fibroblasts. | [1][6] |
| Normal Dermal Fibroblasts | dhS1P (0.5 µM, 24h) | No significant change. | [1] | |
| Phospho-Smad3 Levels | SSc Dermal Fibroblasts | dhS1P (0.5 µM, 30 min) | Significant decrease in constitutive phosphorylation. | [1][6] |
| Normal Dermal Fibroblasts | TGF-β (2.5 ng/ml) + dhS1P (0.5 µM) | Inhibition of TGF-β-induced Smad3 phosphorylation. | [8] | |
| S1P Receptor Expression | SSc Dermal Fibroblasts | Untreated | Reduced levels of S1P₁ and S1P₂ receptors, elevated levels of S1P₃ receptor compared to normal fibroblasts. | [6][9] |
Table 2: dhS1P Levels in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
| Time Point | Treatment | dhS1P Levels in Lung Tissue | Reference |
| Day 14 | Bleomycin | Significantly elevated compared to saline-treated control mice. | |
| Day 21 | Bleomycin + SKI-II (Sphingosine Kinase Inhibitor) | Decreased compared to bleomycin-treated mice. |
Experimental Protocols
To facilitate further investigation into the antifibrotic effects of dhS1P, this section provides detailed protocols for key in vitro experiments.
Treatment of Human Dermal Fibroblasts with dhS1P
This protocol outlines the procedure for treating cultured human dermal fibroblasts with dhS1P to assess its impact on fibrotic markers.
Materials:
-
Human dermal fibroblasts (normal or from scleroderma patients)
-
Dermal Fibroblast Basal Medium and Growth Kit
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (dhS1P)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Tissue culture flasks and plates
Procedure:
-
Cell Culture: Culture human dermal fibroblasts in T-75 flasks with Dermal Fibroblast Growth Medium supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh growth medium and seed into new flasks or plates for experiments.
-
Preparation of dhS1P Stock Solution: Prepare a stock solution of dhS1P. A common method involves dissolving dhS1P in a solvent mixture and then complexing it with fatty acid-free BSA to ensure solubility and delivery to cells.
-
Treatment:
-
Seed fibroblasts in 6-well or 12-well plates and allow them to adhere and grow to near confluency.
-
Serum-starve the cells for 24 hours in basal medium containing 0.1% BSA to synchronize the cell cycle and reduce baseline signaling.
-
Prepare working concentrations of dhS1P in serum-free medium containing 0.1% BSA. A typical concentration range for antifibrotic studies is 0.1-1.0 µM.[8]
-
Remove the starvation medium and add the dhS1P-containing medium to the cells.
-
Incubate for the desired time period (e.g., 30 minutes for signaling studies, 24-48 hours for protein expression studies).
-
-
Harvesting: After incubation, collect the cell culture supernatant for analysis of secreted proteins (e.g., MMP-1) and lyse the cells for protein or RNA extraction.
Western Blotting for PTEN and Phospho-Smad3
This protocol describes the detection of PTEN and phosphorylated Smad3 protein levels in fibroblast lysates by Western blotting.
Materials:
-
Treated and untreated fibroblast cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST)
-
Primary antibodies (anti-PTEN, anti-phospho-Smad3, anti-total Smad3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PTEN or phospho-Smad3 diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Use an antibody against a housekeeping protein like β-actin as a loading control. For phospho-protein analysis, also probe a parallel blot or strip and re-probe the same blot with an antibody for total Smad3.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control.
Measurement of Collagen Expression
The Sircol Soluble Collagen Assay is a quantitative dye-binding method for the analysis of acid and pepsin-soluble collagens.
Materials:
-
Cell culture supernatants or cell lysates
-
Sircol Soluble Collagen Assay kit (containing Sircol Dye Reagent, Alkali Reagent, and Collagen Standard)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Collect cell culture supernatants or prepare cell lysates. If necessary, concentrate the collagen in the samples using the kit's concentration protocol.
-
Assay Setup:
-
Prepare a set of collagen standards (e.g., 0, 5, 10, 25, 50 µg).
-
Add 100 µL of each standard and sample to microcentrifuge tubes.
-
-
Dye Binding: Add 1 mL of Sircol Dye Reagent to each tube. Mix and incubate at room temperature for 30 minutes with gentle shaking to allow the collagen-dye complex to precipitate.
-
Centrifugation: Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the collagen-dye complex.
-
Washing: Carefully discard the supernatant and wash the pellet with the provided Acid-Salt Wash Reagent. Centrifuge again and discard the supernatant.
-
Dye Release: Add 250 µL of Alkali Reagent to each pellet to dissolve the bound dye.
-
Measurement: Transfer the samples to a 96-well plate and read the absorbance at 556 nm.
-
Calculation: Generate a standard curve from the absorbance values of the collagen standards and use it to determine the collagen concentration in the samples.
Measurement of MMP-1 Expression
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying secreted MMP-1 in cell culture supernatants.
Materials:
-
Cell culture supernatants
-
Human MMP-1 ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection: Collect cell culture supernatants from treated and untreated fibroblasts. Centrifuge to remove any cells or debris.
-
ELISA Protocol: Follow the manufacturer's instructions for the specific Human MMP-1 ELISA kit. A general procedure includes:
-
Adding standards and samples to the wells of a microplate pre-coated with an anti-MMP-1 antibody.
-
Incubating to allow MMP-1 to bind to the immobilized antibody.
-
Washing the plate to remove unbound substances.
-
Adding a biotin-conjugated anti-MMP-1 antibody.
-
Incubating and washing.
-
Adding streptavidin-HRP.
-
Incubating and washing.
-
Adding a substrate solution to develop a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculation: Construct a standard curve and determine the concentration of MMP-1 in the samples.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for evaluating the antifibrotic potential of dhS1P.
Caption: A typical experimental workflow for assessing the antifibrotic effects of dhS1P.
Future Directions and Therapeutic Potential
The compelling preclinical data for dhS1P's antifibrotic effects, particularly its ability to normalize the profibrotic phenotype of scleroderma fibroblasts, positions it as a strong candidate for further therapeutic development. Future research should focus on:
-
In vivo efficacy: Evaluating the therapeutic efficacy of dhS1P in a wider range of animal models of fibrosis, including those for liver, kidney, and heart fibrosis.
-
Pharmacokinetics and Drug Delivery: Investigating the pharmacokinetic profile of dhS1P and developing strategies for its targeted delivery to fibrotic tissues.
-
Development of Analogs: Synthesizing and screening for dhS1P analogs with improved stability, bioavailability, and antifibrotic potency.
-
Clinical Translation: Designing and conducting early-phase clinical trials to assess the safety and efficacy of dhS1P or its analogs in patients with fibrotic diseases.
References
- 1. Dihydrosphingosine-1 phosphate has a potent anti-fibrotic effect in Scleroderma fibroblasts via normalization of PTEN levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptglab.com [ptglab.com]
- 3. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]
- 4. ibl-america.com [ibl-america.com]
- 5. Human MilliporeP-1 ELISA Sigma [sigmaaldrich.com]
- 6. Dihydrosphingosine 1-phosphate has a potent antifibrotic effect in scleroderma fibroblasts via normalization of phosphatase and tensin homolog levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Opposite Effects of Dihydrosphingosine 1-Phosphate and Sphingosine 1-Phosphate on Transforming Growth Factor-β/Smad Signaling Are Mediated through the PTEN/PPM1A-dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemotactic Properties of D-erythro-Dihydrosphingosine-1-phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-erythro-Dihydrosphingosine-1-phosphate (DHS1P) is a bioactive sphingolipid that plays a crucial role in a variety of cellular processes, including cell migration, survival, and proliferation. As a close structural analog of the more extensively studied Sphingosine-1-phosphate (S1P), DHS1P exerts its effects primarily through interaction with the S1P family of G protein-coupled receptors (S1P1-5). The ability of DHS1P to induce chemotaxis, the directed migration of cells along a chemical gradient, makes it a molecule of significant interest in fields such as immunology, cancer biology, and regenerative medicine. This technical guide provides a comprehensive overview of the chemotactic properties of DHS1P, including its interaction with S1P receptors, the signaling pathways it activates, and detailed experimental protocols for its investigation.
Data Presentation: Quantitative Analysis of DHS1P Activity
The following tables summarize the available quantitative data on the binding affinities and chemotactic potency of DHS1P. It is important to note that while S1P has been extensively characterized, specific quantitative data for DHS1P is less abundant in the current scientific literature.
Table 1: Binding Affinities of this compound for S1P Receptors
| Receptor Subtype | Ligand | Ki (nM) | Kd (nM) | Notes |
| S1P1 (EDG-1) | DHS1P | 15[1] | - | Data from in vitro experiments with HEK293 cells stably expressing the S1P1 receptor. |
| S1P2 (EDG-5) | DHS1P | Data Not Available | - | |
| S1P3 (EDG-3) | DHS1P | Ligand for this receptor[1] | - | Specific binding affinity data is not readily available. |
| S1P4 (EDG-6) | DHS1P | Data Not Available | - | DHS1P is reported to have a 14-fold lower Ki (higher affinity) than S1P for this receptor, suggesting it may be a key biological agonist. |
| S1P5 (EDG-8) | DHS1P | Data Not Available | - | |
| General S1P Receptors | S1P/DHS1P | - | Single-digit nM range[2] | The affinity constants for the S1P receptor/G-protein complex are generally in this range. |
Table 2: Chemotactic Activity of Sphingolipid Phosphates
| Cell Type | Chemoattractant | Effective Concentration for Chemotaxis | EC50 (nM) | Notes |
| Human Eosinophils | S1P | Maximal migration at 10 nM[3][4] | Data Not Available | Demonstrates the potent chemotactic effect of S1P on immune cells. |
| Human Umbilical Vein Endothelial Cells (HUVEC) | DHS1P | Enhances chemotaxis[1] | Data Not Available | Specific concentration-response data is not available. |
| Mouse Splenic T cells | S1P | 1 nM - 1 µM | Data Not Available | S1P evokes trans-Matrigel chemotaxis in this concentration range.[5] |
| T-ALL Blasts | S1P | Up to 500 nM (chemotaxis), 1000-10000 nM (fugetaxis) | Data Not Available | Demonstrates a dose-dependent effect on cell migration.[6] |
| Fetal Bovine Heart Endothelial Cells | S1P | As low as 15 nM | Data Not Available | Stimulated a 2-fold change in migration in a Boyden chamber assay.[7] |
Experimental Protocols: Investigating Chemotaxis
The transwell migration assay, also known as the Boyden chamber assay, is a fundamental and widely used method to study the chemotactic response of cells to chemoattractants like DHS1P.
Detailed Methodology for Transwell Migration Assay
1. Materials and Reagents:
-
Transwell Inserts: Polycarbonate membranes with a pore size appropriate for the cell type being studied (e.g., 5 µm for lymphocytes, 8 µm for fibroblasts and endothelial cells).
-
24-well Plates: To house the transwell inserts.
-
Cells of Interest: E.g., endothelial cells, lymphocytes, neutrophils, or cancer cell lines.
-
Cell Culture Medium: Appropriate for the cells being used, typically serum-free or low-serum for the assay to minimize background migration.
-
This compound (DHS1P): To be used as the chemoattractant.
-
Bovine Serum Albumin (BSA): Fatty acid-free BSA is often used as a carrier for lipid chemoattractants.
-
Fixation and Staining Reagents: e.g., Methanol (B129727) or 4% paraformaldehyde for fixation, and Crystal Violet or DAPI for staining migrated cells.
-
Cotton Swabs: For removing non-migrated cells.
-
Microscope: For visualizing and counting migrated cells.
2. Preparation of DHS1P:
-
DHS1P is a lipid and requires careful preparation for use in aqueous cell culture media.
-
A common method involves dissolving DHS1P in a solvent like methanol, aliquoting the desired amount, and then evaporating the solvent under a stream of nitrogen to create a thin film.
-
The lipid film is then resuspended in a carrier solution, such as serum-free media containing fatty acid-free BSA, with vortexing to aid dissolution.
3. Experimental Procedure:
-
Cell Preparation: Culture cells to approximately 80-90% confluency. Prior to the assay, starve the cells in serum-free or low-serum medium for a period of 2-24 hours, depending on the cell type, to reduce basal migration rates.
-
Assay Setup:
-
Add the chemoattractant solution (DHS1P in serum-free medium with BSA) to the lower chamber of the 24-well plate. A range of concentrations should be tested to determine the optimal chemotactic response. A negative control well should contain only the vehicle (serum-free medium with BSA).
-
Carefully place the transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
-
Cell Seeding: Harvest and resuspend the serum-starved cells in serum-free medium. Count the cells and adjust the concentration. A typical seeding density is between 1 x 10^5 and 2 x 10^5 cells per insert. Add the cell suspension to the upper chamber of the transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2. The incubation time will vary depending on the cell type and their migratory capacity, typically ranging from 4 to 24 hours.
-
Removal of Non-migrated Cells: After incubation, carefully remove the transwell inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the cells that have not migrated through the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the underside of the membrane by immersing the insert in a fixing solution (e.g., methanol or 4% paraformaldehyde) for 10-20 minutes.
-
After fixation, wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 15-30 minutes.
-
-
Quantification:
-
After staining, wash the inserts again to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize the stained cells under a microscope and count the number of migrated cells in several random fields of view.
-
Alternatively, the dye can be eluted (e.g., with acetic acid for Crystal Violet) and the absorbance measured using a plate reader for a more quantitative assessment.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways of DHS1P-induced Chemotaxis
DHS1P, like S1P, initiates chemotaxis by binding to S1P receptors, which couple to various heterotrimeric G proteins. The specific G protein activated depends on the receptor subtype expressed by the cell. This leads to the activation of downstream signaling cascades that regulate the cytoskeletal rearrangements necessary for cell migration.
Caption: S1P receptor signaling pathway in chemotaxis.
Experimental Workflow for Transwell Migration Assay
The following diagram illustrates the key steps involved in a typical transwell migration assay to assess the chemotactic properties of DHS1P.
Caption: Workflow of a transwell migration assay.
Conclusion
This compound is a potent chemoattractant that signals through the S1P receptor family to induce directed cell migration. While sharing many properties with S1P, emerging evidence suggests it may have distinct receptor affinities and biological roles. The lack of comprehensive quantitative data for DHS1P highlights an area for future research that could uncover novel therapeutic opportunities. The experimental protocols and signaling pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to further investigate the chemotactic properties of this important bioactive lipid.
References
- 1. Dihydro-sphingosine 1-phosphate interacts with carrier proteins in a manner distinct from that of sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-phosphate Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human eosinophil chemotaxis and selective in vivo recruitment by sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Activation-regulated expression and chemotactic function of sphingosine 1-phosphate receptors in mouse splenic T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine-1-Phosphate Induces Dose-Dependent Chemotaxis or Fugetaxis of T-ALL Blasts through S1P1 Activation | PLOS One [journals.plos.org]
- 7. Sphingosine-1-phosphate and lysophosphatidic acid stimulate endothelial cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of D-erythro-Dihydrosphingosine-1-phosphate with S1P Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) receptors, a family of five distinct G protein-coupled receptors (S1P₁₋₅), are pivotal regulators of a myriad of physiological processes, including immune cell trafficking, vascular development, and neuronal signaling. The endogenous ligand, S1P, orchestrates these effects through a complex network of downstream signaling pathways. D-erythro-dihydrosphingosine-1-phosphate (DHS1P), a saturated analog of S1P, also interacts with these receptors and has been reported to activate S1P₁ , S1P₃, S1P₄, and S1P₅.[1][2] This technical guide provides a comprehensive overview of the interaction of DHS1P with S1P receptors, focusing on quantitative binding data, comparative signaling analysis, and detailed experimental methodologies.
Quantitative Analysis of DHS1P Interaction with S1P Receptors
The binding affinity and functional potency of DHS1P for the five S1P receptor subtypes are critical parameters for understanding its biological activity. The following tables summarize the available quantitative data for DHS1P in comparison to the endogenous ligand, S1P.
| Ligand | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |
| DHS1P | S1P₁ | 15 | |
| DHS1P | S1P₄ | ~14-fold lower than S1P | |
| S1P | S1P₁ | 8.1 (Kd) | [3] |
| S1P | S1P₂ | 27 (Kd) | |
| S1P | S1P₃ | 23 (Kd) | |
| S1P | S1P₄ | 63 (Kd) |
Table 1: Comparative Binding Affinities of DHS1P and S1P for S1P Receptors.
| Ligand | Cell Type | Assay | Potency (pEC₅₀) | Reference |
| DHS1P | Human Neural Progenitor Cells | cAMP Inhibition | 8.15 | [4] |
| S1P | Human Neural Progenitor Cells | cAMP Inhibition | 6.9 | [4] |
Table 2: Comparative Functional Potency of DHS1P and S1P.
Note: The IUPHAR/BPS Guide to PHARMACOLOGY suggests a general potency order of S1P > DHS1P for S1P₁, S1P₂, S1P₃, S1P₄, and S1P₅ receptors, which may vary depending on the specific assay and cell system used.[5]
Signaling Pathways of S1P Receptors
S1P receptors couple to various heterotrimeric G proteins, initiating distinct downstream signaling cascades. The differential coupling of DHS1P versus S1P can lead to functional selectivity, where a ligand preferentially activates one signaling pathway over another at the same receptor.
S1P receptor subtypes exhibit differential coupling to G protein subfamilies:
-
S1P₁: Primarily couples to Gαᵢ/ₒ.[6]
-
S1P₂ and S1P₃: Couple to Gαᵢ/ₒ, Gαᵩ/₁₁, and Gα₁₂/₁₃.[7]
-
S1P₄: Couples to Gαᵢ/ₒ and potentially Gα₁₂/₁₃.[8]
-
S1P₅: Couples to Gαᵢ/ₒ and Gα₁₂/₁₃.[9]
Activation of these G proteins leads to the modulation of various downstream effectors, including adenylyl cyclase (regulating cAMP levels), phospholipase C (leading to calcium mobilization), and Rho GTPases (affecting cell morphology and migration). Furthermore, agonist binding can trigger the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and G protein-independent signaling.[9][10]
The following diagrams illustrate the generalized signaling pathways of S1P receptors and a potential model for functional selectivity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of DHS1P with S1P receptors.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Kᵢ or Kₔ) of a ligand for a specific S1P receptor subtype.[4][11]
Workflow:
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the S1P receptor of interest in a cold lysis buffer.[12]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[12]
-
Pellet the membranes from the supernatant by high-speed centrifugation.[12]
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.[12]
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³²P]S1P), and varying concentrations of the unlabeled competitor compound (DHS1P).[4]
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 60-90 minutes).[12]
-
-
Separation:
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.[11]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the competitor ligand.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by an agonist, providing information on the potency (EC₅₀) and efficacy (Eₘₐₓ) of the ligand.[13][14]
Workflow:
Detailed Methodology:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the agonist (DHS1P).[15]
-
-
Incubation:
-
Incubate the plate at 30°C for 30-60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.[15]
-
-
Separation:
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.[15]
-
-
Data Analysis:
-
Plot the amount of bound [³⁵S]GTPγS against the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
cAMP Accumulation Assay
This assay is used to measure the inhibition of adenylyl cyclase activity for Gαᵢ-coupled receptors.[8]
Detailed Methodology:
-
Cell Culture:
-
Culture cells stably or transiently expressing the S1P receptor of interest.
-
-
Assay Setup:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with forskolin (B1673556) (to increase basal cAMP levels) in the presence of varying concentrations of the agonist (DHS1P).[16]
-
-
Cell Lysis and Detection:
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to an activated S1P receptor, providing insights into receptor desensitization, internalization, and G protein-independent signaling.[9][18]
Workflow:
Detailed Methodology (using Enzyme Fragment Complementation):
-
Cell Line Generation:
-
Generate a stable cell line co-expressing the S1P receptor fused to a small enzyme donor fragment (e.g., ProLink™) and β-arrestin fused to a larger enzyme acceptor fragment.[9]
-
-
Assay Setup:
-
Plate the engineered cells in a multi-well plate.
-
Add varying concentrations of the agonist (DHS1P).
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 90 minutes) to allow for β-arrestin recruitment.[9]
-
-
Signal Detection:
-
Add the substrate for the complemented enzyme.
-
Incubate at room temperature to allow for signal development.[9]
-
-
Data Acquisition:
-
Measure the luminescent or fluorescent signal using a plate reader.[9]
-
-
Data Analysis:
-
Plot the signal intensity against the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Conclusion
This compound is an important endogenous ligand for S1P receptors with distinct binding and functional properties compared to S1P. The available data suggests potential for receptor subtype selectivity and functional selectivity, particularly at the S1P₄ receptor and in the context of Gαᵢ-mediated signaling. Further comprehensive studies directly comparing the binding affinities and downstream signaling profiles of DHS1P and S1P across all five receptor subtypes are warranted to fully elucidate its physiological and pathophysiological roles. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct such investigations and advance our understanding of the complex pharmacology of the S1P signaling system.
References
- 1. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydro-sphingosine 1-phosphate interacts with carrier proteins in a manner distinct from that of sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine-1-Phosphate-Specific G Protein-Coupled Receptors as Novel Therapeutic Targets for Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 9. benchchem.com [benchchem.com]
- 10. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of D-erythro-Dihydrosphingosine-1-phosphate for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
D-erythro-dihydrosphingosine-1-phosphate (DHS-1P), also known as sphinganine-1-phosphate, is a bioactive sphingolipid that plays a crucial role in a variety of cellular processes. As a key signaling molecule, it is an important target for research in areas such as cancer biology, inflammation, and neurodegenerative diseases. This document provides detailed protocols for the chemical and enzymatic synthesis of DHS-1P for research purposes, along with application notes to guide its use in relevant cell-based assays.
DHS-1P is structurally similar to the more extensively studied sphingosine-1-phosphate (S1P) and acts as a ligand for S1P receptors, thereby modulating downstream signaling pathways. Understanding the specific roles of DHS-1P requires access to high-purity material, making robust synthetic protocols essential for the research community.
Chemical Synthesis of this compound
A reliable method for the chemical synthesis of this compound involves a three-step process starting from commercially available D-erythro-sphinganine (also known as dihydrosphingosine). The overall yield for this synthesis is typically in the range of 32-39%.[1]
Synthetic Workflow
Caption: Chemical synthesis workflow for this compound.
Experimental Protocols
Step 1: N-Boc Protection of D-erythro-Sphinganine
This step protects the amino group of sphinganine (B43673) to prevent side reactions during phosphorylation.
-
Materials:
-
D-erythro-Sphinganine
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
A suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve D-erythro-sphinganine (1 equivalent) in the chosen aprotic solvent.
-
Add the non-nucleophilic base (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.2 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, quench it with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-D-erythro-sphinganine.
-
Step 2: Phosphorylation of N-Boc-D-erythro-sphinganine
This step introduces the phosphate (B84403) group at the C1 position.
-
Materials:
-
N-Boc-D-erythro-sphinganine
-
Bis(2-cyanoethyl)-N,N-diisopropylaminophosphoramidite
-
1H-Tetrazole
-
Anhydrous Dichloromethane (DCM)
-
tert-Butyl hydroperoxide (t-BuOOH) solution
-
-
Procedure:
-
Dissolve N-Boc-D-erythro-sphinganine (1 equivalent) and 1H-tetrazole (0.5 equivalents) in anhydrous DCM under an inert atmosphere.
-
Add bis(2-cyanoethyl)-N,N-diisopropylaminophosphoramidite (1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC.
-
Cool the reaction to -40 °C and add a solution of t-BuOOH in decane (B31447) (2 equivalents).
-
Allow the reaction to warm to room temperature and stir for another hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the protected DHS-1P intermediate.
-
Step 3: Deprotection to Yield DHS-1P
This final step removes the Boc and cyanoethyl protecting groups to give the final product.
-
Materials:
-
Protected DHS-1P intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ammonia (B1221849) solution
-
-
Procedure:
-
Dissolve the protected DHS-1P intermediate in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours to remove the Boc group.
-
Remove the solvent under reduced pressure.
-
Treat the residue with a concentrated ammonia solution to remove the cyanoethyl groups from the phosphate.
-
Lyophilize the solution to obtain the crude this compound.
-
Further purification can be achieved by recrystallization or preparative chromatography if necessary.
-
Data Presentation
| Parameter | Chemical Synthesis |
| Starting Material | D-erythro-Sphinganine |
| Key Reagents | (Boc)₂O, Phosphoramidite, TFA |
| Number of Steps | 3 |
| Overall Yield | 32-39%[1] |
| Purity (TLC) | >98% |
| Analytical Data | ¹H NMR, ¹³C NMR, ³¹P NMR, ESI-MS[2][3][4][5] |
Enzymatic Synthesis of this compound
An alternative to chemical synthesis is an enzymatic approach, which can offer high specificity and milder reaction conditions. One such method utilizes Phospholipase D (PLD) from Streptomyces chromofuscus to catalyze the transphosphatidylation of a suitable phospholipid substrate. This method can produce milligram quantities with a reported yield of about 70%.
Synthetic Workflow
Caption: Enzymatic synthesis of DHS-1P using Phospholipase D.
Experimental Protocol
-
Materials:
-
Dihydrosphingosylphosphocholine
-
Phospholipase D (PLD) from Streptomyces chromofuscus
-
Reaction buffer (e.g., Tris-HCl buffer with CaCl₂)
-
Organic solvent for extraction (e.g., chloroform/methanol mixture)
-
-
Procedure:
-
Prepare a solution of dihydrosphingosylphosphocholine in the reaction buffer.
-
Add the Phospholipase D enzyme to the solution. The optimal enzyme concentration and reaction conditions (pH, temperature) should be determined based on the enzyme's specific activity.
-
Incubate the reaction mixture with gentle agitation. Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, stop the enzymatic reaction (e.g., by adding a solvent or by heat inactivation).
-
Extract the product using a biphasic solvent system (e.g., chloroform/methanol/water). The DHS-1P will partition into the appropriate phase.
-
Isolate and purify the DHS-1P by selective precipitation and differential extraction.
-
Data Presentation
| Parameter | Enzymatic Synthesis |
| Starting Material | Dihydrosphingosylphosphocholine |
| Enzyme | Phospholipase D (Streptomyces chromofuscus) |
| Yield | ~70% |
| Scale | Milligram quantities |
| Purification | Selective precipitation and differential extraction |
Application Notes
This compound is a valuable tool for investigating sphingolipid signaling pathways and their role in disease. It can be used in a variety of in vitro cell-based assays to study its effects on cell proliferation, migration, and signaling.
DHS-1P Signaling Pathway
Caption: Simplified signaling pathway of this compound.
Cell Proliferation Assay (MTT Assay)
This protocol describes a general method to assess the effect of DHS-1P on the proliferation of cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., human breast cancer cell line MDA-MB-231)
-
Complete cell culture medium
-
This compound (DHS-1P)
-
Vehicle control (e.g., fatty acid-free BSA in PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of DHS-1P in serum-free medium. A typical concentration range to test is 0.1 - 10 µM.
-
Remove the culture medium and treat the cells with the DHS-1P dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Cell Migration Assay (Transwell Assay)
This assay is used to evaluate the effect of DHS-1P on cell migration.
-
Materials:
-
Cell line of interest
-
Transwell inserts (with appropriate pore size)
-
Serum-free and serum-containing medium
-
DHS-1P
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
-
-
Protocol:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% FBS) with or without different concentrations of DHS-1P to the lower chamber.
-
Seed cells in serum-free medium in the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C for a period sufficient for cell migration to occur (e.g., 6-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
TGF-β/SMAD Signaling Reporter Assay
DHS-1P has been shown to inhibit TGF-β signaling. This can be quantified using a luciferase reporter assay.
-
Materials:
-
Cells co-transfected with a SMAD-responsive luciferase reporter construct and a control Renilla luciferase construct.
-
TGF-β1
-
DHS-1P
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
-
Protocol:
-
Plate the transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of DHS-1P for 1-2 hours.
-
Stimulate the cells with a constant concentration of TGF-β1 (e.g., 5 ng/mL).
-
Incubate for 18-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Determine the inhibitory effect of DHS-1P on TGF-β-induced SMAD reporter activity.
-
Conclusion
The synthetic protocols and application notes provided herein offer a comprehensive resource for researchers working with this compound. The availability of high-quality DHS-1P is critical for advancing our understanding of its physiological and pathological roles and for the development of novel therapeutic strategies targeting sphingolipid signaling pathways.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. mdpi.com [mdpi.com]
- 3. Sphingosine-1-Phosphate as an Amphipathic Metabolite: Its Properties in Aqueous and Membrane Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Cellular D-erythro-Dihydrosphingosine-1-phosphate by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-erythro-Dihydrosphingosine-1-phosphate (DHS1P), also known as sphinganine-1-phosphate, is a bioactive sphingolipid that plays a crucial role as an intermediate in the de novo biosynthesis of all sphingolipids.[1] Sphingolipids are not only structural components of cellular membranes but also act as signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1][2] Altered levels of DHS1P and other dihydrosphingolipids have been implicated in various diseases, highlighting the importance of their accurate quantification.[3] This application note provides a detailed protocol for the sensitive and specific quantification of cellular DHS1P using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for sphingolipid analysis.[4][5]
Signaling Pathway
DHS1P is formed from the phosphorylation of dihydrosphingosine (sphinganine) by sphingosine (B13886) kinases.[3] It can then be either incorporated into the synthesis of more complex sphingolipids or act as a signaling molecule itself, participating in pathways that can, for example, influence collagen synthesis and contribute to fibrosis through JAK/STAT-TIMP1 signaling.[3]
Experimental Workflow
The quantification of cellular DHS1P by LC-MS/MS involves a multi-step process that includes sample preparation, chromatographic separation, and mass spectrometric detection.[6] A stable isotope-labeled internal standard is crucial for accurate quantification to compensate for matrix effects and variations in extraction efficiency.[1][6]
Experimental Protocols
Sample Preparation: Lipid Extraction
A robust sample preparation protocol is essential for the accurate quantification of DHS1P. The following protocol is adapted from a butanolic extraction procedure suitable for a broad range of sphingolipids from cell homogenates.[6]
Materials:
-
Cell pellet (typically 10^6 cells)[7]
-
Internal Standard (IS) solution (e.g., C17-Dihydrosphingosine-1-phosphate in methanol)
-
200 mM citric acid / 270 mM disodium (B8443419) hydrogenphosphate buffer (pH 4.0)[6][8]
-
1-Butanol[6]
-
Phosphate Buffered Saline (PBS)
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen evaporator or vacuum concentrator)
-
Reconstitution solvent (e.g., Methanol with 1 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid)[6]
Procedure:
-
Resuspend the cell pellet in an appropriate volume of PBS. An aliquot equivalent to 100 µg of cellular protein is recommended for analysis.[4][6]
-
Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Spike the sample with a known amount of the internal standard solution. The use of a non-naturally occurring odd-chain length sphingolipid as an internal standard is advised.[6]
-
Add 60 µL of the citrate/phosphate buffer (pH 4.0) and briefly vortex.[6]
-
Add 500 µL of 1-butanol (B46404) and vortex vigorously for 1 minute.[6]
-
Centrifuge at 3,000 x g for 5 minutes to achieve phase separation.[6]
-
Carefully transfer the upper butanolic phase to a new tube.[6]
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.[6]
-
Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent for LC-MS/MS analysis.[6]
LC-MS/MS Analysis
This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of polar sphingolipids, providing good peak shapes and short analysis times.[4][6]
Instrumentation:
-
UHPLC system
-
HILIC silica (B1680970) column (e.g., 50 x 2.1 mm, 1.8 µm particle size)[4][6]
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[4][6]
LC Parameters:
| Parameter | Value |
|---|---|
| Column | HILIC Silica, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water with 0.2% formic acid and 2 mM ammonium formate[6] |
| Mobile Phase B | Acetonitrile with 0.2% formic acid[6] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 2 µL[4] |
| Column Temperature | 50°C[4] |
| Gradient | A linear gradient is typically used. For example, starting with a high percentage of mobile phase B, followed by a rapid increase in mobile phase A to elute the polar analytes, and then re-equilibration.[4] |
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[4]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V[4]
-
Source Temperature: 400°C[4]
-
Curtain Gas: 20 psi[4]
-
Gas 1 (Nebulizer Gas): 40 psi[4]
-
Gas 2 (Turbo Gas): 35 psi[4]
Quantitative Data
Quantification is achieved by monitoring specific precursor-to-product ion transitions (MRM) for DHS1P and its corresponding internal standard. The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration in unknown samples can be determined.
Table 1: Exemplary MRM Transitions for DHS1P and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (d18:0) | 382.3 | 284.3 | Optimized for instrument |
| C17-Dihydrosphingosine-1-phosphate (IS) | 368.3 | 270.3 | Optimized for instrument |
Note: The product ion at m/z 266 is also a characteristic fragment for sphingoid bases with a sphinganine (B43673) backbone.[5] The exact m/z values and collision energies should be optimized for the specific instrument used.
Table 2: Typical Quantitative Performance (Illustrative)
| Parameter | Value |
| Linear Range | 0.5 - 1000 pmol[7] |
| Lower Limit of Quantification (LLOQ) | Dependent on instrument sensitivity and matrix |
| Precision (RSD%) | < 15% |
| Accuracy | 85 - 115% |
Data are illustrative and will vary depending on the specific instrumentation, sample matrix, and method validation.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable platform for the quantification of cellular this compound.[9] The combination of HILIC separation and MRM-based detection allows for the accurate measurement of this important bioactive lipid, facilitating further research into its roles in health and disease. Proper sample preparation and the use of a suitable internal standard are critical for achieving high-quality quantitative data.
References
- 1. benchchem.com [benchchem.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. researchgate.net [researchgate.net]
- 9. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
D-erythro-Dihydrosphingosine-1-phosphate ELISA Kit: Application Notes and Protocols
For the Quantitative Determination of D-erythro-Dihydrosphingosine-1-phosphate in Biological Samples
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound (DHS1P), also known as sphinganine-1-phosphate, is a bioactive sphingolipid metabolite critically involved in a multitude of cellular processes. As a saturated analog of the well-studied sphingosine-1-phosphate (S1P), DHS1P is an important signaling molecule that modulates cell growth, survival, and migration.[1] It is synthesized de novo from the phosphorylation of dihydrosphingosine (sphinganine) by sphingosine (B13886) kinases.[2][3] DHS1P exerts its effects primarily through binding to S1P receptors, thereby activating downstream signaling cascades.[1] Given its role in fundamental cellular functions, the accurate quantification of DHS1P in biological samples is essential for researchers in cell biology, immunology, and drug development.
This competitive enzyme-linked immunosorbent assay (ELISA) kit provides a sensitive and specific method for the quantitative determination of DHS1P in a variety of biological samples, including serum, plasma, tissue homogenates, and cell culture supernatants. The assay is based on the principle of competitive binding between DHS1P in the sample and a fixed amount of biotin-labeled DHS1P for a limited number of binding sites on a DHS1P-specific antibody coated on the microplate.
Principle of the Assay
This ELISA kit utilizes a competitive immunoassay format. A polyclonal antibody specific for this compound is pre-coated onto the wells of the microtiter plate. When the sample or standard is added to the wells, the DHS1P present in the sample competes with a fixed concentration of biotinylated DHS1P for binding to the coated antibody. After an incubation period, the unbound components are washed away. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated DHS1P captured by the antibody. Following another wash step, a substrate solution is added, and the color development is initiated by the HRP enzyme. The reaction is then stopped, and the optical density is measured at 450 nm. The intensity of the color is inversely proportional to the concentration of DHS1P in the sample. A standard curve is generated by plotting the absorbance values against the known concentrations of the DHS1P standards, and the concentration of DHS1P in the unknown samples is determined by interpolating from this curve.
Materials Provided
| Component | Quantity | Storage |
| DHS1P Coated Microplate | 1 x 96-well plate | 4°C |
| DHS1P Standard | 2 vials (lyophilized) | 4°C |
| Biotinylated DHS1P | 1 vial (lyophilized) | 4°C |
| Streptavidin-HRP Conjugate | 1 vial (concentrated) | 4°C |
| Standard Diluent | 1 x 20 mL | 4°C |
| Assay Buffer | 1 x 30 mL | 4°C |
| Wash Buffer (20X) | 1 x 25 mL | 4°C |
| TMB Substrate | 1 x 12 mL | 4°C |
| Stop Solution | 1 x 8 mL | 4°C |
| Plate Sealers | 4 adhesive strips | Room Temperature |
Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Polypropylene tubes for dilution of standards and samples
-
Vortex mixer
-
Automated plate washer (optional)
Technical Data
| Parameter | Specification |
| Assay Type | Competitive ELISA |
| Sample Types | Serum, Plasma, Tissue Homogenates, Cell Culture Supernatants |
| Detection Range | 0.1 ng/mL - 100 ng/mL |
| Sensitivity | < 0.05 ng/mL |
| Specificity | High specificity for this compound. Cross-reactivity with Sphingosine-1-Phosphate is typically less than 10%. |
| Intra-Assay CV | < 8% |
| Inter-Assay CV | < 12% |
| Assay Time | Approximately 2.5 hours |
Signaling Pathway and Experimental Workflow
References
- 1. krishgen.com [krishgen.com]
- 2. Human Sphingosine 1 Phosphate (S1P) Elisa Kit – AFG Scientific [afgsci.com]
- 3. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
Proper handling and storage conditions for D-erythro-Dihydrosphingosine-1-phosphate.
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-erythro-Dihydrosphingosine-1-phosphate (DHS1P) is a bioactive sphingolipid that serves as a crucial signaling molecule in a variety of physiological and pathological processes. As the saturated analog of sphingosine-1-phosphate (S1P), it is an important tool for dissecting the intricate S1P signaling pathways. DHS1P is a ligand for the S1P family of G protein-coupled receptors (S1PRs), and its interactions with these receptors modulate cellular processes such as migration, proliferation, and survival. Notably, it has been shown to induce chemotaxis and exhibit antifibrotic properties.[1] This document provides detailed guidelines for the proper handling, storage, and utilization of this compound in a research setting.
Proper Handling and Storage
Proper handling and storage are critical to maintain the integrity and bioactivity of this compound.
2.1. Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling the compound.
-
Handle the solid powder in a well-ventilated area or under a fume hood to avoid inhalation.
-
In case of contact with eyes or skin, rinse immediately with plenty of water.
2.2. Storage Conditions
The recommended storage conditions for this compound in both solid form and in solution are summarized below. Adherence to these conditions is essential to prevent degradation and ensure experimental reproducibility.
| Form | Storage Temperature | Duration | Special Considerations |
| Solid | -20°C | Up to 12 months or longer (≥ 4 years according to one supplier) | Store in a desiccator to protect from moisture. Can be shipped at ambient temperature. Some suppliers suggest +4°C for short-term storage. |
| Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Before use, equilibrate to room temperature and ensure no precipitation. |
2.3. Preparation of Stock Solutions
This compound has limited solubility in aqueous solutions. A common method for preparing a stock solution suitable for cell-based assays involves the use of a carrier protein like bovine serum albumin (BSA).
Protocol for Preparing a 125 µM DHS1P Stock Solution with BSA:
-
Initial Solubilization: Dissolve the solid this compound in a solvent mixture of 60% methanol, 30% tetrahydrofuran, and 10% water to a concentration of 0.5 mg/mL. Gentle heating (up to 75°C) and stirring may be necessary to aid dissolution.
-
Aliquotting: Dispense the desired volume of the solution into sterile, conical tubes.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas. Swirl the tube during evaporation to create a thin film of the lipid on the inner surface.
-
Reconstitution with BSA: Prepare a 4 mg/mL solution of fatty acid-free BSA in sterile water. Warm the BSA solution to 37°C.
-
Final Stock Preparation: Add the appropriate volume of the warm BSA solution to the tube containing the dried lipid film to achieve a final concentration of 125 µM. Vortex the tube intermittently for 30 minutes at 37°C to ensure complete reconstitution.
Experimental Protocols
This compound is utilized in a variety of in vitro and in vivo experimental settings. Below are detailed protocols for key applications.
3.1. Endothelial Cell Chemotaxis Assay
This protocol describes a method to assess the chemotactic effect of this compound on endothelial cells using a modified Boyden chamber assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound stock solution (prepared as described above)
-
Chemotaxis chamber (e.g., 96-well format with 8 µm pore size polycarbonate membrane)
-
Calcein-AM (for cell labeling)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture HUVECs to 80-90% confluency. The day before the assay, starve the cells in a serum-free medium for 4-6 hours.
-
Cell Labeling: Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL. Add Calcein-AM to a final concentration of 5 µM and incubate at 37°C for 30 minutes.
-
Washing: Centrifuge the labeled cells at 200 x g for 5 minutes and resuspend the pellet in serum-free medium. Repeat the wash step twice to remove excess dye.
-
Assay Setup:
-
In the lower wells of the chemotaxis chamber, add different concentrations of this compound (e.g., 0.1 nM to 1 µM) diluted in serum-free medium. Include a negative control (serum-free medium alone) and a positive control (e.g., VEGF).
-
Place the polycarbonate membrane over the lower wells.
-
Add 50 µL of the labeled cell suspension (5 x 10^4 cells) to the upper chamber of each well.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 4-6 hours.
-
Cell Migration Quantification:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Quantify the migrated cells on the lower side of the membrane by measuring the fluorescence of the migrated cells in the bottom wells using a fluorescence plate reader (excitation/emission ~485/520 nm).
-
3.2. S1P Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for a specific S1P receptor subtype.
Materials:
-
Cell membranes prepared from cells overexpressing a specific S1P receptor subtype (e.g., S1P1)
-
Radiolabeled S1P (e.g., [³²P]S1P)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a 96-well plate, combine the following in this order:
-
Assay buffer
-
Increasing concentrations of unlabeled this compound (competitor)
-
A fixed concentration of [³²P]S1P (e.g., 0.1-0.5 nM)
-
Cell membranes (5-10 µg of protein per well)
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³²P]S1P against the logarithm of the competitor concentration. Calculate the IC₅₀ value and subsequently the Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
4.1. This compound Signaling Pathway
This compound exerts its biological effects primarily by binding to and activating S1P receptors on the cell surface. This initiates a cascade of intracellular signaling events that regulate various cellular functions.
Caption: this compound signaling pathway.
4.2. Experimental Workflow for Chemotaxis Assay
The following diagram illustrates the key steps in performing an endothelial cell chemotaxis assay with this compound.
Caption: Workflow for endothelial cell chemotaxis assay.
References
Application Notes and Protocols for D-erythro-Dihydrosphingosine-1-phosphate in Fibroblast Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-erythro-Dihydrosphingosine-1-phosphate (dhS1P) is a bioactive sphingolipid metabolite that plays a crucial role in various cellular processes. Unlike its well-studied analog, Sphingosine-1-phosphate (S1P), the specific effects of dhS1P on fibroblast proliferation are an emerging area of research.[1] Fibroblasts are key cells in wound healing and tissue remodeling, and their proliferation is a critical event in these processes.[2] Understanding the influence of dhS1P on fibroblast proliferation is vital for developing novel therapeutic strategies for fibrotic diseases and promoting tissue regeneration. These application notes provide detailed protocols and data interpretation guidelines for utilizing dhS1P in fibroblast proliferation assays.
Data Presentation
While extensive quantitative data on the direct proliferative effects of dhS1P on fibroblasts is still being established, preliminary studies and research on related compounds offer some insights. The following table summarizes the effects of dhS1P and the related molecule S1P on fibroblast functions.
| Compound | Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| Dihydro-SPP | NIH 3T3 Fibroblasts | 10 µM | Not Specified | Slight stimulation of DNA synthesis | [3] |
| S1P | Contraction Band Fibroblasts | Dose-dependent | Time-dependent | Promoted proliferation | [1] |
| S1P | Human Lung Fibroblasts | > 1 µM | Not Specified | Augmented chemotaxis | [2] |
| dhS1P | Scleroderma Fibroblasts | Not Specified | Not Specified | Antifibrotic effect, normalized PTEN levels | [4] |
Signaling Pathways
This compound exerts its effects on fibroblasts primarily through its interaction with Sphingosine-1-phosphate receptors (S1PRs). Although structurally similar to S1P, dhS1P can elicit distinct downstream signaling events. The binding of dhS1P to S1PRs, particularly S1PR1 and S1PR2, can initiate a cascade of intracellular signals that modulate cellular functions, including proliferation and fibrosis.[4] One key pathway involves the regulation of Phosphatase and Tensin Homolog (PTEN), a tumor suppressor that plays a role in cell cycle progression.[4]
Experimental Protocols
Fibroblast Proliferation Assay using MTT
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of dhS1P on fibroblast proliferation. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5][6]
Materials:
-
Human dermal fibroblasts (or other fibroblast cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound (dhS1P)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask until 80-90% confluent.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with dhS1P:
-
Prepare a stock solution of dhS1P in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of dhS1P in serum-free or low-serum (0.5-1% FBS) DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest dhS1P concentration).
-
After 24 hours of cell attachment, carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared dhS1P dilutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell proliferation relative to the vehicle control using the following formula:
-
% Proliferation = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
References
- 1. The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-Phosphate Potentiates Human Lung Fibroblast Chemotaxis through the S1P2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine Kinase Expression Increases Intracellular Sphingosine-1-Phosphate and Promotes Cell Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for D-erythro-Dihydrosphingosine-1-phosphate in Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-erythro-Dihydrosphingosine-1-phosphate (dhS1P), a saturated analog of the bioactive lipid Sphingosine-1-phosphate (S1P), is a critical signaling molecule involved in a myriad of cellular processes. Like S1P, dhS1P exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. The activation of these receptors initiates downstream signaling cascades that regulate cell migration, proliferation, survival, and immune cell trafficking. Consequently, dhS1P is a molecule of significant interest in research fields such as immunology, oncology, and developmental biology. These application notes provide a comprehensive overview of the use of dhS1P in chemotaxis assays, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols.
Mechanism of Action and Signaling Pathways
This compound acts as a ligand for the S1P receptors, with binding affinities that can differ from S1P depending on the receptor subtype.[1] The interaction between dhS1P and its receptors triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The specific G protein activated (Gαi/o, Gαq/11, or Gα12/13) depends on the S1P receptor subtype involved.
Activation of these G proteins initiates a cascade of downstream signaling events that are crucial for chemotaxis. Key pathways include:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Activation of Gαi/o subunits often leads to the activation of PI3K, which in turn phosphorylates and activates Akt. The PI3K/Akt pathway is central to cell survival and migration.
-
Ras/Raf/MEK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, particularly the ERK pathway, is another critical downstream effector of S1P receptor activation. This pathway plays a significant role in cell proliferation and migration.
-
Rho Family GTPases (Rac1, RhoA, Cdc42): These small GTPases are master regulators of the actin cytoskeleton. S1P receptor signaling modulates the activity of Rac1 and RhoA, leading to the formation of lamellipodia and stress fibers, respectively, which are essential for directed cell movement.
The specific signaling outcome and cellular response to dhS1P can be cell-type dependent and are influenced by the expression profile of S1P receptors and the concentration of dhS1P. Notably, at high concentrations, both S1P and likely dhS1P can induce fugetaxis (chemorepulsion) rather than chemotaxis in some cell types.[2][3]
Figure 1: Simplified dhS1P Signaling Pathway in Chemotaxis.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the interaction of dhS1P and the closely related S1P with their receptors, and their effects on cell migration. It is important to note that while dhS1P and S1P are often considered equipotent ligands for S1P receptors, subtle differences in binding affinity and downstream signaling can exist.[1]
| Ligand | Receptor Subtype | Binding Affinity (Ki) | Cell Type | Reference |
| D-erythro-dhS1P | S1P1 (EDG-1) | 15 nM | HEK293 | [4] |
| Sphingosine-1-phosphate (S1P) | S1P1 (EDG-1) | 8.1 nM | HEK293 | [4] |
| Ligand | Cell Type | Assay Type | Effective Concentration for Chemotaxis | Notes | Reference |
| Sphingosine-1-phosphate (S1P) | Jurkat T cells | Boyden Chamber | 10 - 100 nM | Migration inhibited by pertussis toxin (Gi inhibitor). | [5] |
| Sphingosine-1-phosphate (S1P) | Wilms tumor cells (WiT49) | Boyden Chamber | 1 - 100 nM | Bell-shaped dose-response; maximal effect at 100 nM. | [6] |
| Sphingosine-1-phosphate (S1P) | Human Rhabdomyosarcoma cells (RH30) | Transwell Assay | ~1 µM | Higher concentrations can inhibit migration. | [7] |
| Sphingosine-1-phosphate (S1P) | T-ALL cell lines (MOLT-4, JURKAT, CEM) | Transwell Assay | Up to 500 nM | Fugetaxis observed at 1000–10000 nM. | [2][3] |
Experimental Protocols
Protocol 1: Boyden Chamber Chemotaxis Assay
This protocol describes a classic method for quantifying the chemotactic response of cells to a gradient of dhS1P.
Materials:
-
This compound (dhS1P)
-
Boyden chamber apparatus with polycarbonate membranes (pore size dependent on cell type, e.g., 5 or 8 µm for lymphocytes and fibroblasts)
-
Cell culture medium (e.g., RPMI 1640 or DMEM)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Calcein AM or other suitable fluorescent dye for cell labeling
-
Chemotaxis buffer (e.g., serum-free medium containing 0.1% fatty acid-free BSA)
-
Fixation and staining reagents (e.g., methanol (B129727) and Giemsa stain, or a fluorescence-based detection method)
-
Multi-well plates compatible with the Boyden chamber
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
The day before the assay, starve the cells in serum-free medium for 2-4 hours to reduce background migration.
-
Harvest cells using a non-enzymatic cell dissociation solution to preserve surface receptors.
-
Wash the cells with chemotaxis buffer and resuspend them at a concentration of 1 x 106 cells/mL in the same buffer.
-
-
Preparation of dhS1P Gradient:
-
Prepare a stock solution of dhS1P in an appropriate solvent (e.g., methanol).
-
Prepare serial dilutions of dhS1P in chemotaxis buffer to achieve the desired final concentrations (e.g., 1 nM to 1 µM). A negative control (chemotaxis buffer alone) should be included.
-
Add the dhS1P dilutions or control buffer to the lower wells of the Boyden chamber.
-
-
Assembly of Boyden Chamber and Cell Seeding:
-
Place the polycarbonate membrane over the lower wells.
-
Add the cell suspension to the upper chamber of each well.
-
-
Incubation:
-
Incubate the assembled Boyden chamber in a humidified incubator at 37°C with 5% CO2 for a duration appropriate for the cell type (typically 2-6 hours).
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Alternatively, for a fluorescence-based method, pre-label the cells with Calcein AM before the assay and measure the fluorescence of the migrated cells in the lower chamber using a microplate reader.
-
Count the number of migrated cells in several fields of view under a microscope or quantify the fluorescence intensity.
-
Protocol 2: Transwell Migration Assay
This protocol utilizes commercially available Transwell inserts, which function similarly to a Boyden chamber.
Materials:
-
Transwell inserts with appropriate pore size
-
24-well or 96-well companion plates
-
All other materials as listed in Protocol 1
Procedure:
-
Preparation of Transwell Plates:
-
Place the Transwell inserts into the wells of the companion plate.
-
Add the desired concentrations of dhS1P or control buffer to the lower chamber (the well of the companion plate).
-
-
Cell Seeding:
-
Prepare the cell suspension as described in Protocol 1.
-
Add the cell suspension to the upper chamber (the Transwell insert).
-
-
Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for the appropriate time.
-
-
Quantification of Migration:
-
Follow the same quantification steps as described in Protocol 1.
-
Figure 2: General Workflow for a Chemotaxis Assay using dhS1P.
Troubleshooting and Considerations
-
Cell Viability: Ensure high cell viability throughout the experiment, as dead or dying cells can passively move through the pores and lead to inaccurate results.
-
Serum Starvation: The duration of serum starvation should be optimized for each cell type to minimize spontaneous migration without compromising cell health.
-
Pore Size: The choice of membrane pore size is critical. It should be large enough to allow active migration but small enough to prevent passive movement of cells.
-
Concentration of dhS1P: A dose-response curve should be generated to determine the optimal chemotactic concentration of dhS1P for the specific cell type being studied. Be aware of the potential for a bell-shaped response or fugetaxis at higher concentrations.
-
Controls: Appropriate controls are essential for data interpretation. These should include a negative control (no chemoattractant) and potentially a positive control with a known chemoattractant for the cell type.
-
Receptor Expression: The expression levels of S1P receptors on the cell surface can influence the chemotactic response. This can be assessed by techniques such as flow cytometry or qPCR.
Conclusion
This compound is a valuable tool for studying chemotaxis and cell migration. By acting through S1P receptors, it activates well-defined signaling pathways that culminate in directed cell movement. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute robust chemotaxis assays using dhS1P, contributing to a deeper understanding of its physiological and pathological roles.
References
- 1. Characterization of a Bacterial Kinase That Phosphorylates Dihydrosphingosine to Form dhS1P - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate Induces Dose-Dependent Chemotaxis or Fugetaxis of T-ALL Blasts through S1P1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate Induces Dose-Dependent Chemotaxis or Fugetaxis of T-ALL Blasts through S1P1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Platelet-derived sphingosine 1-phosphate induces migration of Jurkat T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S1P/S1P1 signaling stimulates cell migration and invasion in Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive lipids sphingosine-1-phosphate and ceramide-1-phosphate are pro-metastatic factors in human rhabdomyosarcomas cell lines, and their tissue level increases in response to radio/chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-erythro-Dihydrosphingosine-1-phosphate in Sphingolipid Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingolipids are a class of bioactive lipids that play critical roles in cell structure and signaling. Key signaling molecules in this family include ceramide, sphingosine (B13886), and their phosphorylated derivatives, sphingosine-1-phosphate (S1P) and D-erythro-dihydrosphingosine-1-phosphate (DHS1P), also known as sphinganine-1-phosphate. While structurally similar—DHS1P is the saturated analog of S1P, lacking a trans double bond at the 4-5 position—their biosynthetic origins and signaling nuances are distinct.[1] S1P is primarily generated from the breakdown of complex sphingolipids (the "salvage pathway"), whereas DHS1P is a key intermediate in the de novo synthesis pathway.[1] This distinction makes DHS1P and its precursors invaluable tools for specifically interrogating the de novo pathway and dissecting the complex web of sphingolipid metabolism and signaling.
These notes provide an overview of DHS1P's applications and detailed protocols for its use in research.
Biochemical Pathways and Rationale for Use
The utility of DHS1P as a research tool stems from its position within the sphingolipid metabolic network. There are two primary pathways for sphingoid base synthesis:
-
De Novo Synthesis Pathway: This pathway begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA to form 3-keto-dihydrosphingosine.[2][3] This is reduced to dihydrosphingosine (sphinganine), which can then be acylated to form dihydroceramide (B1258172) or phosphorylated by sphingosine kinases (SphK1 and SphK2) to produce DHS1P .[2][3][4]
-
Salvage Pathway: This pathway involves the breakdown of complex sphingolipids, such as sphingomyelin, to generate ceramide.[2][5] Ceramide is then hydrolyzed by ceramidases to produce sphingosine, which is subsequently phosphorylated by sphingosine kinases to form S1P.[2][4]
Overexpression of Sphingosine Kinase 1 (SK1) has been shown to strongly interfere with de novo sphingolipid biosynthesis by diverting the metabolic flow of newly formed sphingoid bases away from ceramide formation and towards the synthesis of DHS1P.[6] This highlights the critical role of DHS1P as a specific product of this pathway. By supplying cells with exogenous dihydrosphingosine or DHS1P, researchers can specifically study the flux and downstream consequences of the de novo pathway, independent of the salvage pathway.
Application Notes
Specific Interrogation of the De Novo Synthesis Pathway
DHS1P and its precursor, D-erythro-dihydrosphingosine, can be used to specifically activate signaling cascades downstream of the de novo pathway. Stable isotope pulse-labeling experiments combined with LC-MS/MS have demonstrated that overexpressed SK1 deviates the metabolic flow of newly formed sphingoid bases toward DHS1P synthesis.[6] Researchers can use labeled or unlabeled dihydrosphingosine to trace its conversion to DHS1P and dihydroceramides, providing a quantitative measure of pathway activity under various experimental conditions.
Substrate for Sphingolipid Enzymes
DHS1P serves as a substrate for key enzymes in sphingolipid metabolism, making it a useful tool for in vitro and cell-based enzyme assays.
-
Sphingosine Kinases (SphK1 & SphK2): Both isoforms can phosphorylate dihydrosphingosine to generate DHS1P.[4][7] Using dihydrosphingosine in kinase assays allows for the measurement of SphK activity directed toward the de novo pathway.
-
S1P Phosphatases (SPP1 & SPP2): These enzymes are highly selective for sphingoid base-1-phosphates and can dephosphorylate DHS1P back to dihydrosphingosine.[4][8] In vitro studies have shown that DHS1P is a substrate for mSPP-1.[8]
-
S1P Lyase (SPL): This ER-localized enzyme irreversibly degrades both S1P and DHS1P, cleaving them into phosphoethanolamine and a long-chain aldehyde.[4][7] Radiometric assays for SPL activity commonly use [4,5-³H]dihydrosphingosine phosphate (B84403) as the substrate.[9]
Elucidating S1P Receptor Signaling
DHS1P is an agonist for several S1P receptors (S1P₁, S1P₃, S1P₄, and S1P₅).[1] While often considered an S1P analog, its interaction with carrier proteins and potentially its receptor-binding kinetics differ. For instance, S1P binds to HDL primarily via apolipoprotein M (apoM), a mechanism that appears less specific for DHS1P.[1][10] These differences can be exploited to study the specific roles of carrier proteins in S1P signaling and to probe receptor functions that may be subtly different when activated by the saturated versus the unsaturated ligand.
References
- 1. Dihydro-sphingosine 1-phosphate interacts with carrier proteins in a manner distinct from that of sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 4. Sources, metabolism, and regulation of circulating sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. De novo biosynthesis of dihydrosphingosine-1-phosphate by sphingosine kinase 1 in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosine-1-phosphate phosphohydrolase in regulation of sphingolipid metabolism and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
Commercial Sources and Applications of High-Purity D-erythro-Dihydrosphingosine-1-phosphate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the commercial availability and key applications of high-purity D-erythro-Dihydrosphingosine-1-phosphate (dhS1P). Detailed protocols for relevant experiments are included, along with graphical representations of associated signaling pathways to support experimental design and data interpretation.
Commercial Availability
High-purity (>98%) this compound is available from several commercial suppliers. The compound is typically supplied as a solid and requires specific handling and storage conditions to ensure its stability and activity.
| Supplier | Purity | Available Quantities | Storage |
| Sigma-Aldrich | ≥98% (TLC) | 1 mg, 5 mg | -20°C |
| Avanti Polar Lipids | >98% | 1 mg, 5 mg, 25 mg | -20°C |
| Cayman Chemical | ≥98% | 1 mg, 5 mg | -20°C |
| Hello Bio | >98% | 10 mg, 50 mg | +4°C |
| AdipoGen Life Sciences | >98% | 1 mg, 5 mg | -20°C |
| LGC Standards | >95% (HPLC) | 1 mg, 5 mg | Not specified |
Key Biological Activities & Quantitative Data
This compound is a bioactive sphingolipid that acts as a ligand for the sphingosine-1-phosphate (S1P) receptors. It plays a crucial role in various cellular processes, including cell migration and fibrosis.
| Parameter | Value | Application | Cell Type |
| S1P Receptor Binding Affinity (Ki) | 15 nM | Receptor binding assays | Not specified |
| Antifibrotic Effect Concentration | 0.5 µM[1] | Inhibition of collagen synthesis | Human dermal fibroblasts |
| Chemotaxis Induction | Induces chemotaxis | Cell migration assays | Human Umbilical Vein Endothelial Cells (HUVEC) |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the preparation of a 125 µM working solution of dhS1P suitable for cell-based assays.
Materials:
-
This compound (solid)
-
Methanol
-
Tetrahydrofuran (THF)
-
Nuclease-free water
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Nitrogen gas source
-
Water bath
Procedure:
-
Stock Solution Preparation (0.5 mg/mL):
-
Dissolve the solid dhS1P in a solution of 60% methanol, 30% THF, and 10% water to a final concentration of 0.5 mg/mL.
-
Gentle warming in a 75°C water bath and occasional vortexing may be required to fully dissolve the lipid.
-
-
Aliquoting and Drying:
-
Aliquot the desired volume of the stock solution into sterile, glass tubes.
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.
-
-
Preparation of Working Solution (125 µM):
-
Prepare a 4 mg/mL solution of fatty acid-free BSA in nuclease-free water.
-
Warm the BSA solution to 37°C.
-
Add the appropriate volume of the warm BSA solution to the dried lipid film to achieve a final concentration of 125 µM.
-
Vortex thoroughly and incubate at 37°C for 30 minutes to ensure complete solubilization.
-
Protocol 2: In Vitro Chemotaxis Assay
This protocol outlines a method to assess the chemotactic effect of dhS1P on endothelial cells using a Transwell migration assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
This compound working solution (see Protocol 1)
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture HUVECs to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of serum-free medium containing different concentrations of dhS1P (e.g., 0, 10, 50, 100, 500 nM) to the lower chambers of the 24-well plate.
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with Calcein-AM (2 µg/mL) for 30 minutes.
-
Measure the fluorescence of the migrated cells using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.
-
Protocol 3: Antifibrotic Activity Assay in Dermal Fibroblasts
This protocol details the investigation of the antifibrotic effects of dhS1P by analyzing the expression of key fibrotic markers.
Materials:
-
Human dermal fibroblasts (normal or from scleroderma patients)
-
Fibroblast growth medium
-
This compound working solution
-
Recombinant human TGF-β1
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies for Collagen I, MMP-1, p-Smad3, and PTEN)
-
Reagents for quantitative PCR (optional, for gene expression analysis)
Procedure:
-
Cell Culture and Treatment:
-
Culture human dermal fibroblasts to near confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with 0.5 µM dhS1P for 1 hour.[1]
-
Stimulate the cells with a pro-fibrotic agent, such as TGF-β1 (10 ng/mL), for 24-48 hours.
-
-
Protein Expression Analysis (Western Blot):
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Collagen I, MMP-1, phospho-Smad3, and PTEN.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Experimental Workflows
This compound Biosynthesis and S1P Receptor Signaling
This compound is synthesized from dihydrosphingosine through the action of sphingosine (B13886) kinases. It exerts its biological effects primarily by binding to and activating S1P receptors, which are G protein-coupled receptors. This initiates downstream signaling cascades that regulate a variety of cellular functions.
Caption: Biosynthesis of dhS1P and its activation of S1P receptor signaling pathways.
Antifibrotic Signaling Pathway of this compound
In the context of fibrosis, dhS1P exhibits antifibrotic properties by modulating the TGF-β signaling pathway. It promotes the nuclear translocation of PTEN, which in turn leads to the dephosphorylation and inactivation of the pro-fibrotic transcription factor Smad3.[2]
References
- 1. Opposite Effects of Dihydrosphingosine 1-Phosphate and Sphingosine 1-Phosphate on Transforming Growth Factor-β/Smad Signaling Are Mediated through the PTEN/PPM1A-dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opposite effects of dihydrosphingosine 1-phosphate and sphingosine 1-phosphate on transforming growth factor-beta/Smad signaling are mediated through the PTEN/PPM1A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: D-erythro-Dihydrosphingosine-1-phosphate (DHS-1-P)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges and other common issues encountered during experiments with D-erythro-Dihydrosphingosine-1-phosphate (DHS-1-P).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHS-1-P)?
A1: this compound (also known as sphinganine-1-phosphate) is the saturated analog of the bioactive lipid mediator, sphingosine-1-phosphate (S1P). It acts as a ligand for the S1P receptors (S1PRs) and is often used in research to study S1P signaling pathways.[1] Due to the absence of a double bond found in S1P, DHS-1-P has distinct biological activities and is sometimes used as a negative control for the intracellular effects of S1P.[2]
Q2: Why is DHS-1-P difficult to dissolve?
A2: Like many sphingolipids, DHS-1-P has poor solubility in aqueous solutions due to its long hydrocarbon chain, which makes it hydrophobic. At the same time, the phosphate (B84403) head group is hydrophilic, giving the molecule amphipathic properties that can lead to the formation of micelles or aggregates in aqueous environments, rather than a true solution.
Q3: What are the recommended storage conditions for DHS-1-P?
A3: DHS-1-P should be stored at -20°C as a solid.[2][3] If you prepare a stock solution, it is recommended to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[1]
Q4: Can I use DHS-1-P as a direct substitute for S1P in all experiments?
A4: Not necessarily. While DHS-1-P is a ligand for S1P receptors, its binding affinity and the subsequent signaling cascade may differ from that of S1P.[2] It is a valuable tool for dissecting S1P receptor-mediated signaling. However, it is reported to not have the same intracellular signaling effects as S1P, making it a useful negative control for these specific pathways.[2]
Troubleshooting Guide
This guide addresses common issues encountered when working with DHS-1-P.
| Problem | Possible Cause | Suggested Solution |
| DHS-1-P powder will not dissolve in my aqueous buffer. | DHS-1-P has very low solubility in aqueous buffers alone. | Use an appropriate organic solvent to create a stock solution first (see Data Presentation table below). For cell-based assays, complexing DHS-1-P with fatty acid-free Bovine Serum Albumin (BSA) is highly recommended (see Experimental Protocols). |
| My DHS-1-P stock solution is cloudy or has precipitates. | The concentration of DHS-1-P exceeds its solubility limit in the chosen solvent. The solution may have been stored improperly or for too long. | Gently warm the solution (up to 37°C) and sonicate to aid dissolution. If cloudiness persists, you may need to prepare a new, more dilute stock solution. Always ensure the solvent is of high purity. |
| Precipitate forms when I add my organic stock solution of DHS-1-P to my cell culture media. | This is likely due to "solvent shock," where the DHS-1-P crashes out of solution when the organic solvent mixes with the aqueous media. | Prepare a DHS-1-P/BSA complex before adding it to your cell culture media. This will enhance its stability and bioavailability in the aqueous environment (see Experimental Protocols). |
| I am seeing unexpected or inconsistent results in my cell-based assays. | This could be due to poor solubility leading to an inaccurate final concentration, degradation of the DHS-1-P, or toxicity from the organic solvent. | Always prepare fresh dilutions from your stock solution for each experiment. Use a carrier like fatty acid-free BSA to ensure consistent delivery to cells. Keep the final concentration of the organic solvent in your cell culture medium low (typically <0.1%). |
| My adherent cells are detaching after treatment with DHS-1-P. | High concentrations of organic solvents (like DMSO or ethanol) or the presence of lipid aggregates can be toxic to cells. | Use a DHS-1-P/BSA complex to minimize the amount of organic solvent introduced to your cell culture. Perform a dose-response curve to determine the optimal, non-toxic concentration of DHS-1-P for your specific cell line. |
Data Presentation: Solubility of DHS-1-P
The following table summarizes the solubility of DHS-1-P in various solvents.
| Solvent | Solubility | Notes |
| Methanol:THF:Water (6:3:1, v/v/v) | >0.5 mg/mL | Heating to 75°C may be required for complete dissolution.[2] |
| Dimethylformamide (DMF) | 25 mg/mL | |
| Dimethyl sulfoxide (B87167) (DMSO) | 5 mg/mL | |
| Ethanol | 10 mg/mL | |
| Chloroform:Methanol:40% Dimethylamine (5:15:3, v/v/v) | 1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a DHS-1-P Stock Solution in Organic Solvent
-
Weigh the desired amount of DHS-1-P powder in a sterile glass vial.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration.
-
To aid dissolution, gently warm the vial to 37°C and vortex or sonicate until the solution is clear.
-
Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a DHS-1-P/BSA Complex for Cell-Based Assays
This protocol is adapted from methods used for the closely related S1P and is recommended for delivering DHS-1-P to cells in an aqueous environment.
-
Prepare a DHS-1-P thin film:
-
In a sterile glass tube, add the desired amount of DHS-1-P from an organic stock solution (e.g., from Protocol 1).
-
Evaporate the solvent under a gentle stream of nitrogen gas, rotating the tube to create a thin film of the lipid on the inner surface.
-
Place the tube under a vacuum for at least 1 hour to remove any residual solvent.
-
-
Prepare a fatty acid-free BSA solution:
-
Dissolve fatty acid-free BSA in sterile phosphate-buffered saline (PBS) or serum-free cell culture medium to a final concentration of 4 mg/mL.
-
Warm the BSA solution to 37°C.
-
-
Complex DHS-1-P with BSA:
-
Add the warm BSA solution to the glass tube containing the DHS-1-P thin film. The volume should be calculated to achieve the desired final molar concentration of DHS-1-P. A 1:1 molar ratio of DHS-1-P to BSA is often a good starting point.
-
Vortex the tube vigorously for at least 30 minutes at 37°C to allow for the complex to form. The resulting solution should be clear.
-
-
Application to Cells:
-
The DHS-1-P/BSA complex can now be added to your cell culture medium to achieve the desired final working concentration.
-
It is advisable to prepare a vehicle control using the BSA solution without DHS-1-P.
-
Mandatory Visualizations
DHS-1-P Experimental Workflow
Caption: Workflow for preparing DHS-1-P for cell-based experiments.
DHS-1-P Signaling Through S1P Receptors
DHS-1-P acts as a ligand for the five S1P receptors (S1PR1-5), each of which couples to different heterotrimeric G proteins to initiate downstream signaling cascades.
Caption: DHS-1-P signaling pathways via S1P receptors and G proteins.
References
Technical Support Center: D-erythro-Dihydrosphingosine-1-phosphate (DHS-1-P) in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using D-erythro-Dihydrosphingosine-1-phosphate (DHS-1-P) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHS-1-P) and how does it work?
This compound is a saturated analog of the bioactive lipid mediator, Sphingosine-1-phosphate (S1P).[1] Like S1P, DHS-1-P is a ligand for the five high-affinity G protein-coupled S1P receptors (S1PR1-5).[2][3][4] The binding of DHS-1-P to these receptors can trigger various downstream signaling pathways that regulate cellular processes such as proliferation, survival, and migration.[2][5] However, unlike S1P, DHS-1-P has been reported to not have intracellular functions, making it a useful negative control for studying the intracellular effects of S1P.[1][6]
Q2: How should I dissolve and prepare DHS-1-P for my experiments?
DHS-1-P can be challenging to dissolve directly in aqueous solutions. A common method involves first dissolving it in an organic solvent mixture and then complexing it with a carrier protein like bovine serum albumin (BSA).
Preparation Protocol for DHS-1-P Stock Solution:
-
Dissolve the solid DHS-1-P in a mixture of 60% methanol, 30% tetrahydrofuran, and 10% water to a concentration of 0.5 mg/mL.[7] Gentle heating (up to 75°C) may be necessary to fully dissolve the compound.[7]
-
Aliquot the desired amount of this stock solution into glass tubes.
-
Evaporate the solvent using a stream of dry nitrogen gas, rotating the tube to create a thin film of the lipid on the inner surface.[7][8]
-
To create a working solution, dissolve this film in a solution of fatty acid-free BSA (typically 4 mg/mL in water or buffer) by incubating at 37°C for 30 minutes with periodic vortexing.[7][8] A final working concentration of 125 µM is often recommended as a starting point.[7]
Q3: What is a good starting concentration range for DHS-1-P in a cell-based assay?
The optimal concentration of DHS-1-P will be cell-type and assay-dependent. Based on available data, a good starting point for many applications is a dose-response curve ranging from the low nanomolar to the high micromolar range. A typical recommended working solution is 125 µM.[7] For binding assays, concentrations around 1 µM have been used.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How does the signaling of DHS-1-P differ from that of S1P?
Both DHS-1-P and S1P exert their extracellular effects by binding to the same family of S1P receptors.[2][6] However, their metabolic pathways and intracellular activities differ. S1P can be generated from the breakdown of ceramides, while DHS-1-P is synthesized via the de novo sphingolipid biosynthesis pathway.[5][6] Notably, DHS-1-P is often considered not to have the same intracellular signaling roles as S1P, making it a useful tool to differentiate between extracellular receptor-mediated and intracellular effects of sphingolipids.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High Cytotoxicity at Low DHS-1-P Concentrations | The cell line is highly sensitive to the compound or the vehicle. | Perform a dose-response curve starting from a much lower concentration range (e.g., picomolar to nanomolar). Reduce the incubation time. Ensure the final concentration of any organic solvent (like DMSO, if used) is minimal (typically <0.5%) and run a vehicle-only control.[9] |
| Compound precipitation in the media. | Ensure the DHS-1-P is fully complexed with BSA before adding it to the cell culture media. Visually inspect the media for any precipitates under a microscope.[9] Prepare fresh dilutions for each experiment. | |
| No Observable Effect | The concentration of DHS-1-P is too low. | Test a higher concentration range (e.g., up to 150-200 µM), being mindful of solubility limits.[9] |
| The incubation time is too short. | Increase the incubation time (e.g., 24, 48, or 72 hours), as some cellular responses may take longer to develop.[9] | |
| The chosen cell line is resistant or lacks the necessary S1P receptors. | Consider using a different cell line known to be responsive to S1P. Verify the expression of S1P receptors in your cell line of interest. | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and accurate cell counting before seeding the plates.[9] |
| Inaccurate pipetting of DHS-1-P. | Use properly calibrated pipettes and ensure the DHS-1-P-BSA complex is well-mixed before adding it to the wells. | |
| Edge effects on the assay plate. | Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill them with sterile buffer or media instead. |
Quantitative Data Summary
The following table summarizes various concentrations of DHS-1-P and related compounds used in different experimental contexts. This information can serve as a reference for designing your own assays.
| Compound | Application | Cell Type/System | Concentration(s) | Reference |
| This compound | Recommended Working Solution | General cell-based assays | 125 µM | [7] |
| C17-Dihydrosphingosine-1-phosphate | Binding to Albumin and HDL | In vitro binding assay | 0.5 µM, 1 µM, 10 µM | [6] |
| Sphingosine-1-phosphate | Receptor Binding Assay | HEK293 cells expressing Edg-1 | Ki = 15 nM (for DHS-1-P) | [7] |
| Sphingosine-1-phosphate | Agonist for S1P1 Receptor | U2OS cells | 1 µM | [10] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of DHS-1-P using a Cell Viability Assay (MTS Assay)
This protocol provides a framework for assessing the effect of DHS-1-P on cell viability.
1. Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)[11]
2. Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of DHS-1-P complexed with BSA as described in the FAQs.
-
Perform serial dilutions of this stock solution in serum-free or complete medium to achieve 2X the final desired concentrations (e.g., ranging from nanomolar to micromolar).
-
Include a vehicle control (medium with the same final concentration of BSA as the highest compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTS Assay:
3. Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the DHS-1-P concentration to determine the optimal range for your desired effect.
Visualizations
Caption: DHS-1-P Signaling Pathway.
Caption: Workflow for Optimizing DHS-1-P Concentration.
Caption: Troubleshooting Decision Tree for DHS-1-P Assays.
References
- 1. D-erythro-Dihydrosphingosine 1-phosphate |Hello Bio [hellobio.com]
- 2. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-erythro-Dihydrosphingosine 1-phosphate ≥98% (TLC), waxy solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De novo biosynthesis of dihydrosphingosine-1-phosphate by sphingosine kinase 1 in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydro-sphingosine 1-phosphate interacts with carrier proteins in a manner distinct from that of sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. avantiresearch.com [avantiresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
Preventing degradation of D-erythro-Dihydrosphingosine-1-phosphate in solution
Welcome to the technical support center for D-erythro-Dihydrosphingosine-1-phosphate (DH-S1P). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its degradation in solution and to offer troubleshooting assistance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing solid this compound?
A1: Solid this compound is relatively stable when stored correctly. For maximum stability, it should be stored as a crystalline solid at -20°C, protected from light.[1][2][3][4] Under these conditions, the compound can be stable for at least four years.[3][5]
Q2: How should I prepare and store solutions of this compound?
A2: It is highly recommended to prepare and use solutions on the same day if possible.[6] If storage is necessary, solutions should be stored at -20°C for up to one month.[6][7] Before use, frozen solutions should be equilibrated to room temperature and checked for any precipitation. For aqueous solutions, DH-S1P is often complexed with fatty acid-free Bovine Serum Albumin (BSA) to improve solubility and stability.[1][2]
Q3: What are the main causes of this compound degradation in my experiments?
A3: Degradation can be attributed to two primary factors:
-
Chemical Instability: The phosphate (B84403) group is susceptible to hydrolysis under acidic (pH < 4.0) or basic (pH > 9.0) conditions.[1]
-
Enzymatic Degradation: In biological systems, DH-S1P can be irreversibly degraded by Sphingosine-1-phosphate lyase (SPL).[8][9][10][11] It can also be dephosphorylated by specific lipid phosphatases (SPPs) back to its precursor, dihydrosphingosine.[10][12][13]
Q4: I am working with biological samples (e.g., plasma, cells). How can I prevent enzymatic degradation of DH-S1P?
A4: To prevent enzymatic degradation in biological samples, immediate processing and proper storage are crucial. Plasma should be separated from whole blood immediately, as S1P levels can increase in whole blood at room temperature.[14] Samples should be stored at -80°C to minimize enzymatic activity.[14] For in vitro experiments, the use of inhibitors for SPL or phosphatases may be considered, depending on the experimental design.
Q5: What is the best way to quantify the concentration and assess the purity of my DH-S1P solution?
A5: The gold standard for the quantification and purity assessment of DH-S1P is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[14][15][16][17][18] This method offers high sensitivity and specificity for detecting and quantifying sphingolipid metabolites.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected experimental results.
| Potential Cause | Troubleshooting Step |
| Degradation of DH-S1P stock solution. | Prepare fresh solutions for each experiment or aliquot stock solutions and store them at -20°C for no longer than one month.[6][7] Avoid repeated freeze-thaw cycles. |
| Incorrect pH of the experimental buffer. | Ensure the pH of your buffers is within a neutral range (pH 4.0-9.0) to prevent acid or base-catalyzed hydrolysis.[1] |
| Enzymatic degradation in cell culture or biological samples. | Minimize the time samples are kept at room temperature.[14] For cellular assays, consider the activity of S1P lyase and phosphatases in your cell type.[8][10] |
| Inaccurate quantification of the stock solution. | Re-quantify the concentration of your stock solution using a reliable method such as LC-MS/MS. |
Issue 2: Poor solubility of DH-S1P in aqueous buffers.
| Potential Cause | Troubleshooting Step |
| Hydrophobic nature of the lipid. | For aqueous solutions, complex DH-S1P with fatty acid-free BSA. A common method is to first dissolve the lipid in a small amount of methanol (B129727), evaporate the solvent to create a thin film, and then resuspend it in a warm BSA solution.[1][2] |
| Precipitation at lower temperatures. | Before use, ensure that the solution is fully equilibrated to room temperature and that no precipitate is visible.[6] Gentle warming and vortexing can help redissolve the compound. |
Issue 3: High background signal or artifacts in analytical measurements (LC-MS/MS).
| Potential Cause | Troubleshooting Step |
| Carryover from previous samples. | Implement rigorous washing steps for the autosampler and column between sample injections. |
| Contamination from labware. | Use high-quality glass or polypropylene (B1209903) vials and avoid plasticware that may leach interfering compounds. |
| Formation of adducts. | Optimize the mobile phase composition and ionization source parameters to minimize the formation of sodium or other adducts. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Solid | -20°C | ≥ 4 years[3][5] | Protect from light. |
| Organic Solution (e.g., Methanol) | -20°C | Up to 1 month[6][7] | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Solution (with BSA) | -20°C | Up to 3 months[2] | Prepare fresh if possible.[6] |
Experimental Protocols
Protocol 1: Preparation of a DH-S1P Stock Solution in Methanol
-
Allow the solid DH-S1P vial to equilibrate to room temperature before opening.
-
Add the required volume of methanol to the vial to achieve the desired concentration (e.g., 1 mg/mL).
-
Vortex the solution for 1 minute, then sonicate in a bath sonicator for 10 minutes, or until a clear or slightly hazy, uniform suspension is obtained.[1][2] Gentle warming (50-65°C) can aid in solubilization.[1]
-
Store the stock solution in aliquots at -20°C.
Protocol 2: Preparation of an Aqueous DH-S1P-BSA Complex
-
Transfer the desired amount of DH-S1P from a methanol stock solution to a clean glass vial.
-
Evaporate the methanol under a gentle stream of nitrogen gas to form a thin lipid film on the vial's inner surface.
-
Prepare a solution of fatty acid-free BSA in your desired aqueous buffer (e.g., 4 mg/mL). Warm this solution to 37°C.[1][2]
-
Add the warm BSA solution to the vial containing the DH-S1P film to achieve the final desired concentration.
-
Incubate the mixture at 37°C for 30 minutes, vortexing intermittently to ensure complete complexation.[1][2]
-
Use the solution immediately or store it in aliquots at -20°C.
Protocol 3: Assessment of DH-S1P Stability by LC-MS/MS
-
Prepare a fresh solution of DH-S1P at a known concentration in the desired experimental buffer.
-
Immediately analyze an aliquot ("Time 0") using a validated LC-MS/MS method to determine the initial concentration.
-
Incubate the remaining solution under the experimental conditions you wish to test (e.g., room temperature, 37°C, presence of cells or biological matrix).
-
At various time points (e.g., 1, 4, 8, 24 hours), take aliquots of the solution.
-
Perform a lipid extraction on the aliquots. A common method involves a modified Folch extraction using chloroform (B151607) and methanol under acidic conditions.[15][16][17]
-
Analyze the extracted samples by LC-MS/MS to quantify the remaining DH-S1P.
-
Plot the concentration of DH-S1P versus time to determine the degradation rate.
Mandatory Visualizations
Caption: Metabolic fate of this compound.
Caption: Workflow for assessing DH-S1P stability in solution.
References
- 1. echelon-inc.com [echelon-inc.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ulcho.com [ulcho.com]
- 5. caymanchem.com [caymanchem.com]
- 6. D-erythro-Dihydrosphingosine 1-phosphate |Hello Bio [hellobio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibiting sphingosine 1-phosphate lyase: From efficacy to mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A perilous path: the inborn errors of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingosine-1-phosphate phosphohydrolase in regulation of sphingolipid metabolism and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [bio-protocol.org]
- 16. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Troubleshooting inconsistent results in D-erythro-Dihydrosphingosine-1-phosphate experiments
Welcome to the Technical Support Center for D-erythro-Dihydrosphingosine-1-phosphate (DHS-1-P) Experiments.
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges and inconsistencies in their experiments involving DHS-1-P.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHS-1-P)? A1: this compound (also known as sphinganine-1-phosphate) is the saturated analog of the bioactive signaling lipid, Sphingosine-1-Phosphate (S1P).[1][2] It acts as a ligand for S1P receptors and is often used in research to study sphingolipid signaling pathways.[1] It can also serve as a negative control for the intracellular effects of S1P.[1]
Q2: How should I store and handle DHS-1-P to ensure stability and consistency? A2: Proper storage and handling are critical for reproducible results. Both the solid form and solutions require specific conditions to prevent degradation.
| Form | Storage Temperature | Duration | Handling Instructions |
| Solid (Powder) | -20°C[2][3] | Up to 4 years or more[3] | Store under desiccating conditions. |
| In Solution | -20°C[1] | Up to one month[1] | Prepare solutions fresh if possible. Before use, equilibrate the vial to room temperature and ensure any precipitate is fully dissolved.[1] Avoid repeated freeze-thaw cycles. |
Q3: What is the best way to solubilize DHS-1-P for cell culture experiments? A3: DHS-1-P is a lipid and requires a carrier for aqueous solutions. A common method is to dissolve it in a phosphate-buffered saline (PBS) solution containing fatty acid-free bovine serum albumin (BSA).[4] For example, a 10 mM stock can be prepared by dissolving 5 mg of DHS-1-P in 1.32 mL of PBS with 0.4% fatty acid-free BSA, followed by sonication.[4]
Q4: Which S1P receptors does DHS-1-P interact with? A4: DHS-1-P has been reported to activate several S1P receptors, including S1P1, S1P3, S1P4, and S1P5.[5] It can also act as an antagonist at the S1P1/EDG-1 receptor.[3] The specific cellular response will depend on the expression profile of these receptors in your experimental model.
Troubleshooting Inconsistent Experimental Results
Problem 1: High variability between replicate experiments.
-
Possible Cause 1: Reagent Instability. Improper storage or handling of DHS-1-P can lead to degradation.
-
Possible Cause 2: Inconsistent Vehicle/Carrier Preparation. The concentration and source of BSA or other carriers can influence the bioavailability of DHS-1-P.
-
Solution: Use the same lot of fatty acid-free BSA for all experiments. Prepare the vehicle control (e.g., PBS/BSA solution without DHS-1-P) in the exact same manner as your DHS-1-P solution.
-
-
Possible Cause 3: Cell Culture Conditions. Variations in cell passage number, confluency, or serum concentration in the media can alter cellular responses.
-
Solution: Maintain a consistent cell culture protocol. Use cells within a defined passage number range and seed them to achieve a consistent confluency at the time of treatment. Starve cells in low-serum or serum-free media for a consistent period before stimulation if necessary.
-
Problem 2: Weak or no cellular response to DHS-1-P treatment.
-
Possible Cause 1: Low Receptor Expression. The cell line used may not express the necessary S1P receptors to mediate a response.
-
Solution: Verify the expression of S1P receptors (S1PR1-5) in your cell line using techniques like RT-qPCR or Western blot.
-
-
Possible Cause 2: Suboptimal Assay Conditions. The concentration of DHS-1-P or the incubation time may not be optimal.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell type and endpoint.
-
-
Possible Cause 3: Bioavailability Issues. DHS-1-P may bind to proteins in the culture medium, reducing its effective concentration.
Problem 3: Unexpected or contradictory results compared to published literature.
-
Possible Cause 1: Different Biological Roles of DHS-1-P vs. S1P. Although an analog, DHS-1-P does not always mimic S1P. It can have opposite effects on certain signaling pathways, such as the TGF-β/Smad pathway.[3]
-
Solution: Do not assume DHS-1-P will behave identically to S1P. Its unique properties may be central to your findings. It is crucial to understand the "sphingolipid rheostat," where the balance between S1P, DHS-1-P, and ceramide can determine cell fate.[7]
-
-
Possible Cause 2: Intracellular vs. Extracellular Effects. DHS-1-P is considered a good negative control for the intracellular actions of S1P, as its primary effects are mediated through extracellular S1P receptors.[1][5]
-
Solution: Design experiments to differentiate between receptor-mediated (extracellular) and non-receptor-mediated (intracellular) effects. Use S1P receptor antagonists to confirm that the observed response is receptor-dependent.
-
Visualized Guides and Workflows
Troubleshooting Workflow for Inconsistent Results
References
- 1. D-erythro-Dihydrosphingosine 1-phosphate |Hello Bio [hellobio.com]
- 2. D-ERYTHRO-SPHINGOSINE-1-PHOSPHATE | 26993-30-6 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dihydro-sphingosine 1-phosphate interacts with carrier proteins in a manner distinct from that of sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydro-sphingosine 1-phosphate interacts with carrier proteins in a manner distinct from that of sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-erythro-Dihydrosphingosine-1-phosphate (DHS-1-P) Cellular Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bovine Serum Albumin (BSA) to improve the delivery of D-erythro-Dihydrosphingosine-1-phosphate (DHS-1-P) to cells in culture.
Frequently Asked Questions (FAQs)
Q1: Why should I use BSA to deliver DHS-1-P to my cells?
A1: this compound (DHS-1-P), like many lipids, has limited solubility in aqueous cell culture media. Bovine Serum Albumin (BSA) acts as a carrier protein, forming a complex with DHS-1-P that enhances its solubility and facilitates its delivery to cells in a more physiologically relevant manner. This method can prevent the precipitation of the lipid and avoid the use of organic solvents that may be toxic to cells.
Q2: What is the difference between this compound (DHS-1-P) and Sphingosine-1-phosphate (S1P)?
A2: DHS-1-P is a saturated analog of Sphingosine-1-phosphate (S1P), meaning it lacks the trans double bond present in the sphingoid base of S1P.[1] While both can act as ligands for S1P receptors on the cell surface, S1P has established intracellular signaling roles that DHS-1-P may not share.[2][3] This makes DHS-1-P a useful tool to study the effects of extracellular S1P receptor activation, acting as a negative control for intracellular S1P signaling.[2]
Q3: Which type of BSA should I use?
A3: It is highly recommended to use fatty acid-free BSA. Standard BSA preparations can contain endogenous lipids that may interfere with your experiments by competing with DHS-1-P for binding to BSA or by eliciting their own biological effects on the cells.
Q4: What is the optimal molar ratio of DHS-1-P to BSA?
A4: The optimal molar ratio can vary depending on the cell type and the specific experimental goals. However, a common starting point is a 1:1 molar ratio of DHS-1-P to BSA. Ratios up to 5:1 have also been reported for other lipids. It is advisable to perform a dose-response curve to determine the optimal ratio for your specific experimental setup.
Q5: How stable is the DHS-1-P/BSA complex in cell culture media?
A5: The DHS-1-P/BSA complex is relatively stable in cell culture media. However, the stability can be influenced by factors such as the media composition, pH, and temperature.[4][5] It is best practice to prepare the complex fresh for each experiment. If storage is necessary, it should be stored at -20°C for short periods.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms when adding DHS-1-P to media | Low solubility of DHS-1-P in aqueous solution. | Prepare a DHS-1-P/BSA complex to increase solubility. Ensure the final concentration of any organic solvent used to dissolve the initial DHS-1-P stock is minimal in the final culture medium (typically <0.1%). |
| Inconsistent or no cellular response | Improper complex formation: The DHS-1-P may not be adequately complexed with BSA. | Ensure proper mixing and incubation when preparing the DHS-1-P/BSA complex. Gentle warming (to 37°C) and vortexing can aid in complex formation.[2] |
| Incorrect DHS-1-P:BSA ratio: An inappropriate ratio can lead to suboptimal delivery or cellular toxicity. | Titrate the DHS-1-P:BSA molar ratio to find the optimal concentration for your cell type and assay. Start with a 1:1 ratio and test higher ratios if needed. | |
| Cell type is not responsive: The cells may not express the appropriate S1P receptors. | Confirm the expression of S1P receptors (S1PR1-5) in your cell line of interest through techniques like RT-PCR or western blotting. | |
| Cell toxicity or death observed | High concentration of DHS-1-P: Excessive concentrations of DHS-1-P can be cytotoxic. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the DHS-1-P/BSA complex for your cells. |
| Contaminants in BSA: The BSA preparation may contain endotoxins or other contaminants. | Use a high-quality, fatty acid-free BSA certified for cell culture use. | |
| Solvent toxicity: If an organic solvent was used to initially dissolve the DHS-1-P, residual amounts in the final culture may be toxic. | Ensure the solvent is thoroughly evaporated before complexing with BSA, or that the final solvent concentration is well below toxic levels. | |
| Variability between experiments | Inconsistent preparation of DHS-1-P/BSA complex: Minor variations in the preparation protocol can lead to different effective concentrations. | Follow a standardized and detailed protocol for complex preparation for every experiment. Prepare a larger batch of the complex for a series of related experiments if possible, and store aliquots at -20°C. |
| Degradation of DHS-1-P: The DHS-1-P stock or the complex may have degraded over time. | Store DHS-1-P as a dry powder at -20°C or below. Prepare fresh DHS-1-P/BSA complexes for each experiment. |
Quantitative Data Summary
Table 1: Comparison of Binding Affinities of DHS-1-P and S1P to S1P Receptor 1 (EDG-1)
| Ligand | Receptor | Binding Affinity (Ki, nM) | Reference |
| This compound (DHS-1-P) | EDG-1 | 15 | [2] |
| Sphingosine-1-phosphate (S1P) | EDG-1 | 8.1 | [2] |
This table indicates that both DHS-1-P and S1P bind to the S1P receptor EDG-1 with high affinity, with S1P showing a slightly stronger interaction.
Table 2: Distribution of C17-DHS-1-P and C17-S1P Secreted from Platelets between Albumin and HDL
| Sphingolipid | Supernatant:Cellular Ratio (Albumin) | Supernatant:Cellular Ratio (HDL) | Reference |
| C17-DHS-1-P | ~0.15 | ~0.25 | [6] |
| C17-S1P | ~0.12 | ~0.30 | [6] |
This table suggests that both DHS-1-P and S1P can be carried by albumin and HDL, with a tendency for greater association with HDL. This supports the utility of albumin as a carrier for delivering DHS-1-P to cells.
Experimental Protocols
Protocol 1: Preparation of DHS-1-P/BSA Complex
This protocol is adapted from methods for preparing other sphingolipid-BSA complexes.[2][7]
Materials:
-
This compound (DHS-1-P) powder
-
Sterile, deionized water
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile glass tubes
-
Nitrogen gas source
-
Water bath or incubator at 37°C
-
Vortex mixer
Procedure:
-
Prepare DHS-1-P Stock Solution:
-
Aliquot and Dry DHS-1-P:
-
In a sterile glass tube, aliquot the desired amount of the DHS-1-P stock solution.
-
Evaporate the solvent under a gentle stream of nitrogen gas, rotating the tube to create a thin film of lipid on the inner surface.
-
-
Prepare BSA Solution:
-
Prepare a 4 mg/mL solution of fatty acid-free BSA in sterile, deionized water.
-
Warm the BSA solution to 37°C.
-
-
Form the DHS-1-P/BSA Complex:
-
Add the warm BSA solution to the glass tube containing the dried DHS-1-P film to achieve the desired final concentration (e.g., for a 1:1 molar ratio, if you dried 1 µmol of DHS-1-P, add a volume of BSA solution containing 1 µmol of BSA). A typical final working concentration for cell treatment is in the low micromolar range.
-
Incubate the mixture at 37°C for 30 minutes, with periodic vortexing to ensure the DHS-1-P is fully complexed with the BSA.[2]
-
-
Sterilization and Use:
-
The resulting DHS-1-P/BSA complex solution is not sterile and should be filter-sterilized through a 0.22 µm filter if necessary for your cell culture application.
-
The complex is now ready to be diluted into your cell culture medium to the final desired treatment concentration.
-
Protocol 2: Cellular Treatment and Proliferation Assay
Materials:
-
Cells of interest plated in a multi-well plate
-
Complete cell culture medium
-
DHS-1-P/BSA complex (prepared as in Protocol 1)
-
BSA solution (4 mg/mL in water, as a vehicle control)
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will allow for growth over the course of the experiment without reaching confluency.
-
Allow the cells to adhere and recover overnight in a cell culture incubator.
-
-
Cell Treatment:
-
Prepare serial dilutions of the DHS-1-P/BSA complex in complete cell culture medium to achieve the desired final concentrations.
-
Prepare a vehicle control using the BSA solution at a concentration equivalent to the highest concentration of BSA used in the DHS-1-P/BSA treatment groups.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the DHS-1-P/BSA complex or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
-
Cell Proliferation Assay:
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and reagent only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the effect of DHS-1-P on cell proliferation.
-
Visualizations
References
- 1. Direct uptake of sphingosine-1-phosphate independent of phospholipid phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Dihydro-sphingosine 1-phosphate interacts with carrier proteins in a manner distinct from that of sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Stability of D-erythro-Dihydrosphingosine-1-phosphate under different storage conditions.
Welcome to the technical support center for D-erythro-Dihydrosphingosine-1-phosphate (DHS1P). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of DHS1P, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid at -20°C. If the compound is in solution, it is recommended to store it at -20°C for a maximum of one month.[1] For long-term storage of solutions, it is best to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q2: How should I prepare solutions of this compound?
A2: this compound can be challenging to dissolve. A common procedure involves suspending the compound in a methanol (B129727)/water (95:5 v/v) solution at a concentration of 0.5 mg/mL, followed by heating (45°C-65°C) and sonication until a slightly hazy suspension is formed. For cell-based assays, a working solution is often prepared by evaporating the organic solvent from an aliquot and reconstituting the lipid film in a solution containing fatty acid-free bovine serum albumin (BSA), typically at 4 mg/mL in water. This mixture should be incubated at 37°C for 30 minutes with occasional vortexing to ensure complete dispersion.
Q3: What are the primary factors that can lead to the degradation of this compound in my samples?
A3: The degradation of DHS1P, like other sphingolipids, is primarily influenced by enzymatic activity and chemical instability. Endogenous enzymes such as phosphatases and lyases present in biological samples can dephosphorylate or cleave the molecule.[2] Chemically, although DHS1P is a saturated molecule and thus less prone to oxidation than its unsaturated counterpart Sphingosine-1-Phosphate (S1P), prolonged exposure to harsh pH conditions or high temperatures can lead to degradation.
Q4: Can I use this compound interchangeably with Sphingosine-1-Phosphate (S1P) in my experiments?
A4: While DHS1P is a structural analog of S1P and a ligand for S1P receptors, it is often used as a negative control for the intracellular effects of S1P.[3] This is because, unlike S1P, DHS1P may not mimic all of S1P's intracellular signaling functions, such as those related to cell survival and apoptosis.[3] However, both molecules can elicit responses through cell surface S1P receptors. Therefore, their interchangeability depends on the specific experimental question being addressed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or inconsistent recovery of DHS1P during extraction. | Adsorption of the lipid to plasticware or glassware. | Use low-adsorption tubes and pipette tips. Consider silanizing glassware to minimize surface binding. |
| Incomplete phase separation during liquid-liquid extraction. | Ensure complete separation of the aqueous and organic phases. Centrifugation can aid in achieving a clear separation. | |
| Variability in experimental results between batches. | Inconsistent sample handling. | Process all samples under identical conditions, including temperature and time from collection to processing. |
| Repeated freeze-thaw cycles of DHS1P stock solutions. | Prepare single-use aliquots of your stock solutions to avoid degradation from multiple freeze-thaw cycles. | |
| Poor peak shape or signal intensity in HPLC or LC-MS/MS analysis. | Suboptimal chromatographic conditions. | Optimize the mobile phase composition and gradient. The presence of a polar phosphate (B84403) group can cause peak broadening; some methods utilize dephosphorylation prior to analysis to improve peak shape.[4][5][6][7] |
| Inappropriate sample preparation for the analytical method. | Ensure the solvent used to reconstitute the dried lipid extract is compatible with the initial mobile phase of your chromatography method. |
Data Presentation: Summary of Storage Conditions
| Form | Temperature | Duration | Notes |
| Solid | -20°C | Up to 12 months | Store in a tightly sealed container. |
| Solution (e.g., in methanol/water) | -20°C | Up to 1 month | Prepare single-use aliquots to avoid freeze-thaw cycles.[1] |
| BSA-complexed solution | -20°C | Up to 3 months | For use in cell-based assays. Ensure the BSA is fatty acid-free.[8] |
| Shipping | Ambient | Short-term | The compound is generally stable for shipping at ambient temperatures. Follow storage instructions upon receipt.[1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general procedure to evaluate the stability of DHS1P under various storage conditions using LC-MS/MS for quantification.
1. Materials:
-
This compound (DHS1P)
-
Internal Standard (IS): C17-Dihydrosphingosine-1-phosphate or a deuterated DHS1P analog
-
Solvents for storage conditions (e.g., methanol, ethanol, DMSO, phosphate-buffered saline at different pH values)
-
LC-MS/MS grade solvents for extraction and analysis (e.g., methanol, chloroform, formic acid, ammonium (B1175870) formate)
-
Low-adsorption microcentrifuge tubes
-
LC-MS/MS system with a C18 reverse-phase column
2. Preparation of Stock Solutions:
-
Prepare a primary stock solution of DHS1P in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a working stock solution by diluting the primary stock to a final concentration of 10 µg/mL in the various solvents to be tested (e.g., methanol, PBS pH 5.0, PBS pH 7.4, PBS pH 9.0).
-
Prepare a stock solution of the internal standard in methanol at a concentration of 1 µg/mL.
3. Stability Study Setup:
-
Aliquot the working stock solutions into low-adsorption microcentrifuge tubes for each time point and storage condition.
-
Storage Conditions:
-
-80°C
-
-20°C
-
4°C
-
Room Temperature (RT)
-
-
Time Points: 0, 24 hours, 7 days, 1 month, 3 months.
-
For the "Time 0" samples, proceed immediately to the extraction step.
4. Sample Extraction (at each time point):
-
To 50 µL of the test sample, add 10 µL of the internal standard solution.
-
Add 200 µL of methanol, vortex vigorously for 1 minute.
-
Add 100 µL of chloroform, vortex for 30 seconds.
-
Add 100 µL of water, vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the lower organic phase to a new tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Use a reverse-phase C18 column and a gradient elution with mobile phases containing methanol, water, and a modifier like formic acid or ammonium formate (B1220265) to achieve good separation.
-
Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for both DHS1P and the internal standard in multiple reaction monitoring (MRM) mode.
6. Data Analysis:
-
Calculate the peak area ratio of DHS1P to the internal standard for each sample.
-
Compare the peak area ratios at each time point and storage condition to the "Time 0" samples to determine the percentage of DHS1P remaining.
-
Plot the percentage of DHS1P remaining versus time for each storage condition to visualize the stability profile.
Mandatory Visualizations
Caption: De Novo Sphingolipid Biosynthesis and Catabolism.
Caption: Extracellular Signaling of DHS1P via S1P Receptors.
Caption: Experimental Workflow for DHS1P Stability Assessment.
References
- 1. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]
- 2. Dihydro-sphingosine 1-phosphate interacts with carrier proteins in a manner distinct from that of sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-phosphate phosphohydrolase in regulation of sphingolipid metabolism and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HPLC-MS/MS Analysis for Sphingosine 1-Phosphate After the Dephosphorylation by Hydrogen Fluoride[v1] | Preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. avantiresearch.com [avantiresearch.com]
LC-MS/MS peak broadening issues with D-erythro-Dihydrosphingosine-1-phosphate analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the LC-MS/MS analysis of D-erythro-Dihydrosphingosine-1-phosphate and related sphingolipids.
Troubleshooting Guide: Peak Broadening Issues
Broad or distorted peaks in LC-MS/MS analysis can compromise data quality, leading to inaccurate quantification and poor resolution.[1] This guide addresses common causes of peak broadening specifically for this compound analysis and offers systematic solutions.
Question: Why are my this compound peaks broad?
Answer: Peak broadening in the analysis of phosphorylated sphingolipids like this compound is a common issue, often attributed to the molecule's polar phosphate (B84403) group and zwitterionic nature at certain pH values.[2][3] Several factors related to the chromatography, sample, and instrument can contribute to this problem. Below are the primary causes and recommended troubleshooting steps.
Chromatographic Conditions
-
Issue: Inappropriate mobile phase composition or pH. The polarity and pH of the mobile phase significantly impact the retention and peak shape of polar analytes.[4]
-
Solution:
-
Optimize pH: Use a buffered mobile phase to maintain a consistent pH. Adding formic acid (0.1-0.2%) or ammonium (B1175870) formate (B1220265) (2-10 mM) can improve peak shape by suppressing ionization of the phosphate group.[5][6][7]
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating polar compounds like sphingolipid phosphates and can yield sharper peaks compared to traditional reversed-phase chromatography.[5][7]
-
Gradient Optimization: A shallow gradient may sometimes lead to peak broadening.[8] Experiment with the gradient slope to ensure proper focusing of the analyte on the column.
-
-
-
Issue: Column degradation or contamination. Over time, columns can lose efficiency due to silica (B1680970) breakdown, void formation, or accumulation of contaminants from the sample matrix.[1][9]
-
Solution:
-
Use a Guard Column: A guard column protects the analytical column from contaminants, extending its lifetime.[1]
-
Column Flushing: Regularly flush the column with a strong solvent to remove strongly retained compounds.[1] If peak shape does not improve, the column may need replacement.[10]
-
Choose an Appropriate Stationary Phase: For reversed-phase chromatography, C18 columns are commonly used. However, for polar sphingolipids, alternative phases might provide better peak shapes.[9]
-
-
Sample and Injection Issues
-
Issue: Mismatch between sample solvent and mobile phase. Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion and broadening.[9][11]
-
Issue: High injection volume or sample overload. Injecting too much sample can overload the column, leading to asymmetrical and broad peaks.[13][14][15]
-
Solution: Reduce the injection volume or dilute the sample to see if the peak shape improves.[15]
-
Instrument and System Effects
-
Issue: Excessive dead volume. Extra-column volume in tubing, fittings, or the detector cell can cause dispersion of the analyte band, resulting in broader peaks.[1][8]
-
Solution: Minimize tubing length and use low-volume connectors. Ensure all fittings are properly tightened to avoid leaks and minimize dead volume.[1]
-
-
Issue: Improper detector settings. A slow data acquisition rate can lead to an inaccurate representation of the peak, making it appear broader.[9][14]
-
Solution: Increase the data acquisition rate (e.g., from 1 Hz to 10 Hz) to ensure a sufficient number of data points are collected across the peak.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an LC-MS/MS method for this compound?
A1: A good starting point is to use a HILIC column with a gradient elution. A typical mobile phase system consists of acetonitrile (B52724) with 0.2% formic acid as the organic phase (Mobile Phase A) and water with 0.2% formic acid and 10 mM ammonium formate as the aqueous phase (Mobile Phase B).[6] The gradient would start with a high percentage of the organic phase.
Q2: How can I improve the sensitivity of my analysis?
A2: To improve sensitivity, ensure efficient ionization in the MS source. The addition of modifiers like formic acid or ammonium formate to the mobile phase can enhance the signal.[7] Also, optimizing MS/MS parameters, such as collision energy for the specific MRM transitions of your analyte, is crucial.
Q3: Are there alternatives to direct analysis if peak broadening persists?
A3: Yes, chemical derivatization or dephosphorylation can be employed. One study demonstrated that removing the phosphate group with hydrogen fluoride (B91410) (HF) allowed for the analysis of the resulting sphingosine, which exhibits better chromatographic behavior and a sharper peak.[2][3] However, this adds an extra step to the sample preparation and requires careful validation.
Q4: What are typical MRM transitions for sphingolipids?
A4: The product ion at m/z 264.4 is a common fragment for sphingolipids containing a d18:1 sphingoid backbone. For sphingomyelins, the phosphocholine (B91661) headgroup characteristically produces a product ion at m/z 184.1.[5] Specific transitions for this compound should be optimized empirically on your instrument.
Quantitative Data Summary
The following table provides typical parameters for an LC-MS/MS method for sphingolipid analysis. Note that these should be optimized for your specific instrument and application.
| Parameter | Typical Value/Condition | Reference |
| LC Column | HILIC silica column (e.g., 50 x 2.1 mm, 1.8 µm) | [5][7] |
| Mobile Phase A | Acetonitrile with 0.2% formic acid | [5][6] |
| Mobile Phase B | Water with 0.2% formic acid and 2-10 mM ammonium formate | [5][6][8] |
| Flow Rate | 200-400 µL/min | [6] |
| Injection Volume | 5-10 µL | [14] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [5] |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | [5] |
Experimental Protocols
Sample Preparation: Lipid Extraction
This protocol is adapted from a butanolic extraction procedure suitable for a broad range of sphingolipids from cell homogenates.[5]
-
To a 100 µL sample (e.g., cell homogenate), add 20 µL of an internal standard mixture.
-
Add 60 µL of a citrate/phosphate buffer (pH 4.0).
-
Add 500 µL of 1-butanol (B46404) and vortex vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper butanolic phase to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[5][6]
Visualizations
Troubleshooting Workflow for Peak Broadening
Caption: A logical workflow for troubleshooting peak broadening in LC-MS/MS.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound.
References
- 1. mastelf.com [mastelf.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. halocolumns.com [halocolumns.com]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
How to avoid precipitation of D-erythro-Dihydrosphingosine-1-phosphate in aqueous solutions.
Welcome to the technical support center for D-erythro-Dihydrosphingosine-1-phosphate (DHS1P). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of DHS1P in aqueous solutions, with a primary focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is the saturated analog of the bioactive lipid mediator, Sphingosine-1-phosphate (S1P).[1] Like many sphingolipids, DHS1P is amphipathic, possessing a polar head group and a long hydrophobic tail. This structure leads to limited solubility in aqueous buffers, which can result in precipitation and adversely affect experimental consistency and accuracy.[2]
Q2: What are the general solubility properties of this compound?
DHS1P is a waxy solid that is sparingly soluble in aqueous solutions.[3] It exhibits better solubility in organic solvents such as methanol (B129727), ethanol, and mixtures like methanol:THF:water (6:3:1) at concentrations greater than 0.5 mg/mL.[3] For biological applications requiring aqueous buffers, specific handling procedures are necessary to avoid precipitation.
Q3: Can I dissolve this compound directly in my aqueous experimental buffer?
Directly dissolving DHS1P in aqueous buffers is generally not recommended as it will likely lead to precipitation. A common issue known as "solvent shock" can occur when a concentrated organic stock solution is added directly to an aqueous medium, causing the hydrophobic compound to fall out of solution.[2]
Q4: What is the recommended method for preparing aqueous solutions of this compound for cell-based assays?
The most widely recommended method is to prepare a complex of DHS1P with fatty acid-free Bovine Serum Albumin (BSA).[4][5] This involves first dissolving the DHS1P in an organic solvent, evaporating the solvent to create a thin film, and then resuspending the lipid film in a BSA-containing aqueous buffer.[5][6]
Q5: How should I store my this compound solutions?
It is best to prepare and use solutions on the same day.[1] If storage is necessary, solutions should be stored at -20°C for up to one month.[1] Before use, stored solutions should be equilibrated to room temperature and carefully checked to ensure no precipitate has formed.[1]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
| Problem | Potential Cause | Suggested Solution |
| Precipitate forms immediately upon adding stock solution to aqueous buffer or media. | 1. Solvent Shock: The organic solvent of the stock is not miscible with the aqueous medium.[2] 2. High Concentration: The final concentration exceeds the solubility limit of DHS1P in the medium.[2] 3. Media Components: Interaction with salts (e.g., calcium, magnesium) in the media can cause precipitation.[2] | 1. Use a carrier molecule like fatty acid-free BSA. (See Protocol 1) 2. Prepare the lipid/BSA complex before adding it to the final medium. 3. Try using a vehicle such as ethanol/dodecane (98:2 v/v) for cell culture applications.[2][4] 4. Decrease the final working concentration of DHS1P. |
| Stock solution in organic solvent appears cloudy or contains visible particles. | 1. Incomplete Dissolution: The compound has not fully dissolved in the chosen solvent.[2] 2. Incorrect Solvent: The selected solvent is not appropriate for DHS1P.[2] 3. Degradation: The compound may have degraded due to improper storage or handling.[2] | 1. Gently warm the solution (up to 40°C) and/or sonicate for a few minutes to aid dissolution.[2][4] 2. Verify the appropriate solvent (e.g., Ethanol, Methanol). 3. Prepare a fresh stock solution from the dry compound. |
| Inconsistent or non-reproducible experimental results. | 1. Inaccurate Concentration: Poor solubility leads to an unknown and variable amount of active compound in solution.[2] 2. Compound Degradation: The stock solution has degraded over time or due to multiple freeze-thaw cycles.[2] 3. Cell Health: High concentrations of organic solvents or precipitates can be toxic to cells.[2] | 1. Always ensure the solution is precipitate-free before use.[1] 2. Prepare fresh solutions for each experiment or aliquot stock solutions to minimize freeze-thaw cycles. 3. Use a carrier molecule like BSA to minimize the concentration of organic solvent introduced to the cells. |
| Solution becomes turbid after storage at -20°C and thawing. | 1. Precipitation upon Freezing: The compound may have precipitated out of solution at low temperatures. 2. Buffer Instability: The buffer components may have precipitated. | 1. Equilibrate the solution to room temperature. 2. Gently vortex and sonicate in a bath sonicator to attempt redissolution.[6] 3. If the precipitate does not redissolve, it is recommended to prepare a fresh solution. |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol describes the preparation of a DHS1P solution complexed with fatty acid-free BSA for use in aqueous solutions and cell culture.
Materials:
-
This compound (solid)
-
Methanol (or Ethanol)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS) or other desired aqueous buffer
-
Glass test tubes
-
Nitrogen gas source
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of DHS1P: Dissolve the solid DHS1P in methanol to a desired concentration (e.g., 1 mg/mL).
-
Aliquot and dry: Transfer the desired amount of the methanolic stock solution to a glass test tube. Evaporate the methanol under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the tube.
-
Prepare a BSA solution: Prepare a solution of fatty acid-free BSA in your desired aqueous buffer (e.g., PBS) at a concentration of 4 mg/mL. Warm the solution to 37°C.
-
Resuspend the lipid film: Add the appropriate volume of the warm BSA solution to the glass tube containing the dried DHS1P film to achieve the desired final concentration.
-
Complexation: Vigorously vortex the tube for at least 1-2 minutes to facilitate the complexation of DHS1P with BSA. Sonication in a bath sonicator for a few minutes can also aid in this process.[6] The resulting solution should be a clear or slightly hazy suspension.
-
Incubation: Incubate the solution at 37°C for 30 minutes, vortexing occasionally.[5]
-
Final dilution: The DHS1P-BSA complex is now ready to be diluted into your experimental medium.
Signaling Pathway Visualization
This compound is an analog of Sphingosine-1-phosphate (S1P) and is known to act as a ligand for S1P receptors (S1PRs). The binding of these ligands to their G-protein coupled receptors initiates various downstream signaling cascades.
References
- 1. D-erythro-Dihydrosphingosine 1-phosphate |Hello Bio [hellobio.com]
- 2. benchchem.com [benchchem.com]
- 3. D-erythro-Dihydrosphingosine 1-phosphate ≥98% (TLC), waxy solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. echelon-inc.com [echelon-inc.com]
Technical Support Center: D-erythro-Dihydrosphingosine-1-phosphate (DHS-1-P) and Serum Protein Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on the experimental activity of D-erythro-Dihydrosphingosine-1-phosphate (DHS-1-P).
Frequently Asked Questions (FAQs)
Q1: What are the primary serum proteins that interact with DHS-1-P, and how does this interaction differ from that of Sphingosine-1-Phosphate (S1P)?
A1: The primary serum proteins that bind to DHS-1-P are High-Density Lipoprotein (HDL) and albumin.[1] While its close analog, S1P, also binds to these proteins, the nature of the interaction differs significantly. S1P binds to HDL in a specific manner, primarily through apolipoprotein M (ApoM).[2][3] In contrast, DHS-1-P binds to HDL in a non-specific, ApoM-independent manner.[2][3] Furthermore, DHS-1-P released from platelets shows a greater tendency to associate with the albumin fraction compared to S1P.[2]
Q2: How does the binding of DHS-1-P to serum proteins affect its stability?
A2: The stability of sphingolipids can be influenced by their carrier protein. For instance, ApoM on HDL protects S1P from degradation, but this protective effect has not been observed for DHS-1-P.[2] Albumin-bound S1P is known to have a shorter half-life in plasma compared to HDL-bound S1P.[4] Given DHS-1-P's weaker and non-specific association with HDL, its stability in serum may differ from that of S1P, potentially making it more susceptible to degradation by enzymes like lipid phosphate (B84403) phosphatases.
Q3: Can I use serum-containing media in my cell-based assays with DHS-1-P?
A3: It is generally not recommended to use standard serum-containing media without pre-treatment. Serum contains endogenous sphingolipids, including S1P, which can activate S1P receptors and interfere with your experiment, leading to high background signals or confounding results.[5][6] Additionally, other components in serum can stimulate basal cellular activities, such as adenylyl cyclase, which can mask the specific effects of DHS-1-P.[5]
Q4: How can I prepare my media to minimize interference from serum components?
A4: To reduce the interference from endogenous lipids in fetal bovine serum (FBS), it is best practice to use charcoal-stripped FBS.[6] This process removes a significant amount of lipids and other small molecules, providing a cleaner background for your experiments. For defined, serum-free conditions, DHS-1-P should be complexed with a carrier protein, typically fatty acid-free bovine serum albumin (BSA), to ensure its solubility and delivery to cells in an aqueous environment.[7][8]
Q5: Which S1P receptors does DHS-1-P activate?
A5: this compound is known to be a ligand for several S1P receptors, including S1P1, S1P3, S1P4, and S1P5, and can elicit biological responses similar to S1P.[2][7] However, despite activating the same receptors, DHS-1-P and S1P may have different functional outcomes in certain biological contexts, such as fibrosis.[9]
Troubleshooting Guides
Problem 1: High Background Signal in Functional Assays (e.g., cAMP or Calcium Mobilization Assays)
| Possible Cause | Troubleshooting Steps |
| Endogenous S1P/DHS-1-P in Serum | Serum-starve your cells for 4-24 hours before the assay to reduce the influence of growth factors and hormones.[5] Use charcoal-stripped FBS in your culture medium to remove endogenous lipids.[6] |
| Constitutive Receptor Activity | The cell line used may have high constitutive activity of the S1P receptors or other GPCRs.[5] Consider using a different cell line or establishing a baseline in the presence of an inverse agonist if available. |
| Contaminated Reagents | Ensure all buffers and media are free of contaminants that might stimulate the signaling pathway being measured. |
Problem 2: Low or No Response to DHS-1-P Stimulation
| Possible Cause | Troubleshooting Steps |
| DHS-1-P Degradation or Poor Bioavailability | Prepare fresh solutions of DHS-1-P for each experiment. When using serum-free media, ensure DHS-1-P is complexed with fatty acid-free BSA for proper delivery.[7][8] Confirm the final concentration in your assay is appropriate to elicit a response. |
| Insufficient Receptor Expression | Verify the expression levels of the target S1P receptor subtype in your cell line using techniques like qPCR or Western blot.[10] |
| Incorrect Assay Conditions | Optimize the stimulation time by performing a time-course experiment.[5] Ensure the assay buffer conditions (pH, ion concentrations) are optimal for receptor activation. |
| Cell Health | Use cells that are in their logarithmic growth phase and ensure they have not been over-confluent, which can alter receptor expression.[5] Avoid over-trypsinization during cell passaging as it can damage surface receptors.[5] |
Problem 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Variability in Serum Lots | Different lots of FBS can have varying levels of endogenous lipids and growth factors. If using serum, try to use the same lot for a series of experiments or switch to charcoal-stripped serum for consistency. |
| DHS-1-P Aggregation | Improperly solubilized DHS-1-P can lead to inconsistent effective concentrations. Follow established protocols for dissolving DHS-1-P, which may involve gentle heating and vortexing with a carrier protein like BSA.[7][8] |
| Off-Target Effects | At high concentrations, DHS-1-P might interact with other receptors or signaling molecules. Perform dose-response curves to determine the optimal concentration range for specific receptor activation.[10] |
Quantitative Data Summary
| Parameter | DHS-1-P | S1P | Reference |
| Binding to HDL | Non-specific, ApoM-independent | Specific, ApoM-dependent | [2][3] |
| Distribution from Platelets | Preferentially to albumin fraction | Distributed to both HDL and albumin | [2] |
| Degradation by S1P Lyase | Substrate for S1P Lyase | Substrate for S1P Lyase | [11] |
| Protection from Degradation by ApoM | No | Yes | [2] |
| Ki for S1P1 (EDG-1) Receptor | ~15 nM | ~8.1 nM | [7] |
Experimental Protocols
Protocol 1: Preparation of DHS-1-P for Cell-Based Assays
This protocol is adapted from established methods for preparing sphingolipids for delivery to cells in culture.[7][8]
Materials:
-
This compound (DHS-1-P)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Nitrogen gas stream
-
Water bath sonicator
-
37°C water bath
Procedure:
-
Dissolve DHS-1-P: Prepare a stock solution of DHS-1-P in methanol.
-
Aliquot and Evaporate: Aliquot the desired amount of the DHS-1-P stock solution into a siliconized glass tube. Evaporate the methanol under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.
-
Prepare BSA Carrier Solution: Prepare a 4 mg/mL solution of fatty acid-free BSA in PBS.
-
Complex DHS-1-P with BSA: Add the BSA solution to the tube containing the DHS-1-P film to achieve the desired final concentration (e.g., 125 µM).
-
Solubilize: To aid in the formation of the DHS-1-P:BSA complex, sonicate the solution in a water bath sonicator for 1 minute and vortex.
-
Incubate: Incubate the tube in a 37°C water bath for 30 minutes, vortexing every 5-10 minutes to ensure complete solubilization.
-
Use in Assay: The DHS-1-P:BSA complex is now ready to be diluted to the final working concentration in your serum-free assay medium.
Protocol 2: S1P Receptor Internalization Assay
This is a generalized workflow for assessing DHS-1-P-induced receptor activation by monitoring the internalization of a GFP-tagged S1P receptor.[6][12]
Materials:
-
HEK293 or CHO cells stably expressing an S1P receptor-GFP fusion protein (e.g., S1P1-GFP).
-
Culture medium with charcoal-stripped FBS.
-
Assay buffer (e.g., Ham's F12 with 0.1% fatty-acid free BSA).
-
DHS-1-P:BSA complex (from Protocol 1).
-
Fixing solution (e.g., 4% paraformaldehyde).
-
Fluorescence microscope or high-content imaging system.
Procedure:
-
Cell Plating: Plate the S1P receptor-GFP expressing cells in a suitable format (e.g., 96-well plate) and allow them to adhere and grow for 18-24 hours.
-
Serum Starvation (Optional but Recommended): If high background is an issue, replace the growth medium with serum-free medium for 4-24 hours prior to the assay.
-
Stimulation: Gently wash the cells with pre-warmed assay buffer. Add the desired concentrations of the DHS-1-P:BSA complex (diluted in assay buffer) to the wells. Include a vehicle control (BSA in assay buffer).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for receptor internalization.
-
Fixation: Gently remove the stimulation solution and add the fixing solution to each well. Incubate at room temperature for 20 minutes.
-
Washing: Wash the cells with PBS.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify receptor internalization by analyzing the redistribution of the GFP signal from the plasma membrane to intracellular vesicles.
Signaling Pathways and Workflows
Caption: DHS-1-P signaling through S1P receptors.
Caption: General experimental and troubleshooting workflow.
References
- 1. Sphingolipids and Lipoproteins in Health and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydro-sphingosine 1-phosphate interacts with carrier proteins in a manner distinct from that of sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydro-sphingosine 1-phosphate interacts with carrier proteins in a manner distinct from that of sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Sources, metabolism, and regulation of circulating sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Minimizing Off-Target Effects of D-erythro-Dihydrosphingosine-1-phosphate
Welcome to the technical support center for D-erythro-Dihydrosphingosine-1-phosphate (dhS1P). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects in experiments involving dhS1P. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound (dhS1P) and how does it differ from Sphingosine-1-phosphate (S1P)?
A1: this compound (dhS1P) is a bioactive sphingolipid that is structurally very similar to Sphingosine-1-phosphate (S1P). The key difference is that dhS1P lacks the C4-trans-double bond present in the sphingoid backbone of S1P.[1][2] Both molecules are involved in various cellular processes, but this structural difference can lead to distinct biological activities and interactions with signaling pathways.[2]
Q2: What are the known on-target effects of dhS1P?
A2: The primary on-target effects of dhS1P are mediated through its interaction with S1P receptors (S1PRs). It is a known agonist for several S1P receptor subtypes, particularly S1P1, S1P3, S1P4, and S1P5.[2] Activation of these G protein-coupled receptors can influence a variety of cellular functions, including cell migration, proliferation, and survival.[3][4] For instance, dhS1P can enhance chemotaxis in human umbilical vein endothelial cells (HUVEC), which express the S1P1 receptor.[5]
Q3: What are the potential off-target effects of dhS1P and why are they a concern?
A3: Off-target effects are unintended molecular interactions that can lead to misinterpretation of experimental data, cellular toxicity, or other confounding results.[6] For dhS1P, potential off-target effects could arise from interactions with other lipid or protein kinases, or interference with sphingolipid metabolism pathways independent of S1P receptors.[7] For example, some sphingosine (B13886) kinase inhibitors have been shown to have off-target effects, highlighting the potential for related molecules like dhS1P to interact with unintended targets.[7][8] It's also important to consider that high concentrations of dhS1P might lead to non-specific effects on cell membranes or other cellular components.
Q4: How can I confirm that the observed cellular response is due to on-target S1P receptor activation by dhS1P?
A4: To confirm on-target activity, you can employ several strategies:
-
Use of Selective Antagonists: Pre-treating your cells with a selective antagonist for the S1P receptor subtype you are studying should block the effects of dhS1P.[9]
-
Receptor Knockdown/Knockout Models: Utilize cell lines or animal models where the specific S1P receptor of interest has been knocked down (e.g., using siRNA) or knocked out. The cellular response to dhS1P should be significantly diminished in these models compared to wild-type controls.
-
Receptor Expression Systems: Use a cell line that does not endogenously express S1P receptors and then transiently or stably express the specific S1P receptor subtype you are investigating.[9] This helps to ensure that any observed effects are mediated through the introduced receptor.
-
Control Compounds: Compare the effects of dhS1P with S1P and a structurally unrelated S1P receptor agonist. Observing a similar phenotype with a different agonist targeting the same receptor can strengthen the evidence for on-target effects.[6]
Troubleshooting Guides
Issue 1: High background or inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Compound Stability and Preparation | dhS1P can be challenging to dissolve. Ensure proper preparation of stock solutions. A recommended method involves dissolving dhS1P in a mixture of methanol, tetrahydrofuran, and water, followed by evaporation and reconstitution in a solution containing fatty-acid-free Bovine Serum Albumin (BSA).[5] Prepare fresh working solutions for each experiment to avoid degradation. |
| Cell Culture Conditions | Variations in cell density, passage number, or media composition can lead to inconsistent results.[6] Standardize your cell culture protocols. For assays measuring downstream signaling like cAMP, serum-starving the cells before the experiment can reduce basal activity.[10] |
| Non-specific Binding | At high concentrations, dhS1P may bind non-specifically to cellular components or plasticware. Include appropriate controls, such as treating cells with the vehicle used to dissolve dhS1P. A dose-response curve will help determine the optimal concentration range.[6] |
Issue 2: Observed phenotype does not align with known S1P receptor signaling pathways.
| Potential Cause | Troubleshooting Step |
| Activation of an Unexpected S1P Receptor Subtype | Different cell types express different combinations of S1P receptors. Verify the S1P receptor expression profile of your cell line using techniques like qPCR or Western blotting. |
| Off-Target Effects | The observed phenotype may be a result of dhS1P interacting with an unintended molecular target. Perform pathway analysis using techniques like RNA-seq or proteomics to identify unexpectedly perturbed signaling pathways.[6] Consider using a lower concentration of dhS1P. |
| Intracellular vs. Extracellular Effects | While S1P has known intracellular roles, dhS1P has been reported to not function intracellularly in the same manner.[2] However, this could be cell-type dependent. To investigate this, you could try to introduce dhS1P directly into the cell via microinjection or lipofection and compare the response to extracellular application. |
Issue 3: High levels of cytotoxicity observed.
| Potential Cause | Troubleshooting Step |
| Narrow Therapeutic Window | The concentration of dhS1P required to elicit the desired on-target effect may be close to a toxic dose. Conduct a detailed concentration-response and time-course experiment to identify a window that maximizes the on-target effect while minimizing toxicity.[6] |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to dhS1P. If possible, test your compound in multiple cell lines to see if the cytotoxicity is cell-type specific.[6] |
| Apoptotic Pathway Activation | Sphingolipids are key regulators of apoptosis. High concentrations of dhS1P could potentially disrupt the balance of sphingolipid metabolism, leading to apoptosis. Measure markers of apoptosis (e.g., caspase activity) in your experiments. |
Data Presentation
Table 1: Comparative Binding Affinities of Sphingolipids to S1P Receptors
| Compound | S1P1 (Ki, nM) | S1P2 (Ki, nM) | S1P3 (Ki, nM) | S1P4 (Ki, nM) | S1P5 (Ki, nM) |
| This compound (dhS1P) | 15[5][11] | - | - | - | - |
| Sphingosine-1-phosphate (S1P) | 8.1[5] | 2.3[12] | 0.16[12] | 82.7[12] | 0.50[12] |
| Fingolimod-P (FTY720-P) | 0.087 | >1000 | 5.1 | 66.3 | 0.24 |
Experimental Protocols
Protocol 1: Competitive Receptor Binding Assay
Objective: To determine the binding affinity of dhS1P for a specific S1P receptor subtype.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the S1P receptor of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled S1P analog (e.g., [³²P]S1P), and varying concentrations of unlabeled dhS1P.
-
Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.
-
Separation: Separate the bound from unbound radioligand, typically by rapid filtration through a filter plate.
-
Detection: Measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of dhS1P. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Cell Migration (Chemotaxis) Assay
Objective: To assess the functional effect of dhS1P on cell migration mediated by S1P receptors.
Methodology:
-
Cell Preparation: Culture cells (e.g., HUVECs) and serum-starve them prior to the assay to reduce basal migration.
-
Assay Setup: Use a Boyden chamber or a similar transwell system with a porous membrane. Add the cell suspension to the upper chamber.
-
Chemoattractant: Add different concentrations of dhS1P to the lower chamber. Include a positive control (e.g., S1P) and a negative control (vehicle).
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration through the membrane.
-
Quantification: Stain the migrated cells on the lower side of the membrane and count them using a microscope. Alternatively, use a fluorescent dye to quantify the migrated cells.
-
Data Analysis: Plot the number of migrated cells against the concentration of dhS1P to determine the EC50 value.
Visualizations
Caption: this compound (dhS1P) signaling pathway.
Caption: Workflow for investigating on-target vs. off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Dihydro-sphingosine 1-phosphate interacts with carrier proteins in a manner distinct from that of sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
- 7. The emerging roles of sphingosine 1-phosphate and SphK1 in cancer resistance: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Validating Experimental Findings: A Comparative Guide to D-erythro-Dihydrosphingosine-1-phosphate
For researchers, scientists, and drug development professionals, understanding the nuanced roles of signaling molecules is paramount. This guide provides a comparative analysis of D-erythro-Dihydrosphingosine-1-phosphate (DHS1P), a critical tool for dissecting the intracellular and extracellular signaling of its unsaturated counterpart, Sphingosine-1-phosphate (S1P).
This compound is the saturated analog of S1P, a bioactive sphingolipid metabolite that regulates a multitude of cellular processes, including cell survival, migration, and immune responses.[1][2] While both molecules act as ligands for the family of G protein-coupled S1P receptors (S1PRs), their downstream effects, particularly concerning intracellular signaling, exhibit key distinctions. This makes DHS1P an invaluable negative control in experimental settings to delineate the specific intracellular actions of S1P from receptor-mediated events.[1][3]
Comparative Analysis of Receptor Binding and Cellular Responses
The primary utility of DHS1P in research stems from its differential signaling properties compared to S1P. While both molecules can bind to S1P receptors, DHS1P does not typically elicit the same intracellular responses associated with S1P, such as mitogenesis or the prevention of apoptosis.[3] This allows researchers to isolate and study receptor-mediated events versus direct intracellular effects.
| Parameter | This compound (DHS1P) | Sphingosine-1-phosphate (S1P) | Key Takeaway |
| Receptor Binding | Ligand for S1P/EDG receptors.[1] Blocks binding of S1P to EDG-1/S1P in a dose-dependent manner.[3] | Natural ligand for S1P receptors (S1PR1–S1PR5).[2] | Both bind to S1P receptors, allowing DHS1P to be used as a competitive antagonist in binding assays. |
| Intracellular Signaling | Generally considered a negative control for intracellular S1P effects.[1][3] Does not typically induce mitogenesis or prevent apoptosis.[3] | Regulates calcium mobilization, cell growth, survival, and suppresses apoptosis.[3][4] | DHS1P allows for the differentiation between receptor-mediated and intracellular S1P signaling pathways. |
| Chemotaxis | Induces chemotaxis in human umbilical vein endothelial cells (HUVEC).[1][3] | Induces chemotaxis. | Both molecules can induce cell migration through receptor activation. |
| Interaction with Carrier Proteins | Interacts with carrier proteins like HDL and albumin in a manner distinct from S1P.[5][6] Binds to HDL in a non-specific manner.[5][6] | Binds to HDL via the carrier protein apolipoprotein M (apoM).[6][7] | The differential interaction with carrier proteins may influence their bioavailability and signaling in vivo. |
Signaling Pathways and Experimental Workflows
The sphingolipid metabolic pathway illustrates the synthesis of both S1P and DHS1P. Understanding this pathway is crucial for interpreting experimental results when using these molecules.
A typical experimental workflow to differentiate between S1P and DHS1P effects on cell signaling might involve treating cells with each compound and measuring a specific downstream event, such as calcium mobilization or protein phosphorylation.
References
- 1. D-erythro-Dihydrosphingosine 1-phosphate |Hello Bio [hellobio.com]
- 2. Sphingosine-1-Phosphate | Signaling Molecule | StressMarq Biosciences Inc. [stressmarq.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydro-sphingosine 1-phosphate interacts with carrier proteins in a manner distinct from that of sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydro-sphingosine 1-phosphate interacts with carrier proteins in a manner distinct from that of sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
Comparative Analysis of D-erythro-Dihydrosphingosine-1-phosphate and Sphingosine-1-phosphate on S1P Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the differential effects of D-erythro-dihydrosphingosine-1-phosphate (dhS1P) and the endogenous ligand, sphingosine-1-phosphate (S1P), on the five known S1P receptor subtypes (S1P₁ to S1P₅). This document summarizes quantitative data on receptor binding and activation, outlines detailed experimental protocols for key assays, and visualizes the relevant signaling pathways and experimental workflows.
Executive Summary
This compound, a saturated analog of sphingosine-1-phosphate, acts as a selective agonist at four of the five S1P receptor subtypes. Notably, dhS1P demonstrates potent activity at S1P₁, S1P₃, S1P₄, and S1P₅ receptors, while being inactive at the S1P₂ receptor. This differential activation profile presents dhS1P as a valuable tool for dissecting the specific roles of S1P₂-mediated signaling pathways and for the potential development of receptor-subtype-selective therapeutics.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀) of dhS1P and S1P for the human S1P receptor subtypes. It is important to note that these values are compiled from various studies and experimental conditions may differ.
Table 1: Comparative Binding Affinities (Ki) of dhS1P and S1P for Human S1P Receptors
| Ligand | S1P₁ (nM) | S1P₂ (nM) | S1P₃ (nM) | S1P₄ (nM) | S1P₅ (nM) |
| This compound (dhS1P) | ~15[1] | No significant binding | Data not available | Data not available | Data not available |
| Sphingosine-1-phosphate (S1P) | ~8.1[1] | High affinity | High affinity | High affinity | High affinity |
Note: A Ki value of ~15 nM has been reported for dhS1P for "S1P receptors" without subtype specification. It has been shown to displace [³²P]S1P from the S1P₁ receptor as potently as unlabeled S1P, suggesting a similar affinity for this subtype.
Table 2: Comparative Functional Potencies (EC₅₀) of dhS1P and S1P on Human S1P Receptors
| Ligand | S1P₁ (nM) | S1P₂ (nM) | S1P₃ (nM) | S1P₄ (nM) | S1P₅ (nM) |
| This compound (dhS1P) | Agonist | Inactive | Agonist | Agonist | Agonist |
| Sphingosine-1-phosphate (S1P) | <10 | Agonist | <10 | Agonist | Agonist |
Signaling Pathways and Differential Effects
S1P receptors are G protein-coupled receptors (GPCRs) that, upon ligand binding, activate various downstream signaling cascades. The differential activation of S1P receptor subtypes by dhS1P leads to distinct cellular responses compared to S1P.
Caption: Differential activation of S1P receptor subtypes by S1P and dhS1P.
The key difference lies in the inability of dhS1P to activate the S1P₂ receptor. S1P₂ is primarily coupled to Gαq and Gα₁₂/₁₃ proteins, which activate the Phospholipase C (PLC) and Rho pathways, respectively. Therefore, cellular processes specifically mediated by S1P₂ activation, such as certain types of cytoskeletal rearrangements and calcium mobilization events, will not be initiated by dhS1P. This makes dhS1P a valuable tool to isolate and study S1P₁, S1P₃, S1P₄, and S1P₅-mediated signaling in cells that also express S1P₂.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the activity of dhS1P and S1P are provided below.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon receptor agonism.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a ligand in stimulating G protein activation by a specific S1P receptor subtype.
Materials:
-
Cell membranes prepared from cells overexpressing a single S1P receptor subtype.
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GDP.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Test ligands (dhS1P and S1P) at various concentrations.
-
Scintillation cocktail.
-
Glass fiber filter mats.
-
Cell harvester.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Thaw the cell membranes on ice. Dilute to the desired concentration (typically 20-40 µg of protein per well) in ice-cold Assay Buffer.
-
Reaction Setup: In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer containing GDP (final concentration 10 µM).
-
25 µL of test ligand at various concentrations.
-
25 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM).
-
-
Initiate Reaction: Add 100 µL of the diluted membrane preparation to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the ligand concentration to determine EC₅₀ and Eₘₐₓ values.
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Receptor Internalization Assay using Confocal Microscopy
This assay visualizes the ligand-induced internalization of S1P receptors.
Objective: To qualitatively and quantitatively assess the ability of a ligand to induce the internalization of a specific S1P receptor subtype.
Materials:
-
Cells stably expressing an S1P receptor tagged with a fluorescent protein (e.g., GFP or mCherry).
-
Glass-bottom culture dishes.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Paraformaldehyde (PFA) for cell fixation.
-
Mounting medium with DAPI.
-
Confocal microscope.
Protocol:
-
Cell Seeding: Seed the fluorescently-tagged S1P receptor-expressing cells onto glass-bottom dishes and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 2-4 hours to reduce basal receptor activation.
-
Ligand Treatment: Treat the cells with the desired concentrations of dhS1P or S1P for various time points (e.g., 15, 30, 60 minutes) at 37°C. Include an untreated control.
-
Cell Fixation: Wash the cells twice with ice-cold PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining (Optional): After fixation, wash the cells with PBS and stain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a confocal microscope. Acquire images of the fluorescently-tagged receptors and DAPI-stained nuclei.
-
Image Analysis: Quantify receptor internalization by measuring the fluorescence intensity at the plasma membrane versus the intracellular compartments.
Caption: Workflow for the receptor internalization assay.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled S1P receptors.
Objective: To determine the ability of a ligand to induce calcium release via S1P receptor activation.
Materials:
-
Cells expressing the S1P receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection module.
Protocol:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye and Pluronic F-127 in assay buffer for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Ligand Injection and Measurement: Inject the test ligand (dhS1P or S1P) at various concentrations and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence (peak fluorescence minus baseline) to determine the extent of calcium mobilization. Plot the response against ligand concentration to determine the EC₅₀.
Conclusion
This compound serves as a critical pharmacological tool for elucidating the specific functions of S1P receptor subtypes. Its inability to activate the S1P₂ receptor, while retaining agonism at S1P₁, S1P₃, S1P₄, and S1P₅, allows for the targeted investigation of signaling pathways and cellular responses mediated by these receptors in isolation from S1P₂-dependent effects. This guide provides a foundational comparison and detailed methodologies to aid researchers in the design and interpretation of experiments aimed at understanding the complex biology of S1P signaling. Further head-to-head comparative studies under uniform experimental conditions are warranted to provide a more precise quantitative understanding of the differential effects of dhS1P.
References
A Comparative Analysis of D-erythro-Dihydrosphingosine-1-Phosphate and Synthetic S1P Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the endogenous sphingosine-1-phosphate (S1P) receptor ligand, D-erythro-Dihydrosphingosine-1-phosphate (DHS1P), and several key synthetic S1P receptor modulators. This comparison focuses on their receptor binding affinity, functional potency, selectivity, and the downstream signaling pathways they modulate. The information is intended to assist researchers in understanding the nuanced differences between these compounds and to guide future drug discovery and development efforts in this therapeutic area.
Introduction to S1P Receptor Modulation
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a wide array of cellular processes, including cell proliferation, migration, and survival, primarily through its interaction with five high-affinity G protein-coupled receptors (GPCRs), S1P₁₋₅.[1] Modulation of S1P receptors has emerged as a successful therapeutic strategy for autoimmune diseases, most notably multiple sclerosis.[2] Synthetic S1P receptor modulators, such as Fingolimod, Siponimod, Ozanimod, and Ponesimod, have been developed to target these receptors, often with greater selectivity than the endogenous ligand, leading to distinct pharmacological profiles.[2]
This compound, a saturated analog of S1P, serves as a valuable tool in dissecting S1P receptor signaling. While it binds to S1P receptors, its downstream effects can differ from those of S1P, providing a key comparison point for understanding the actions of synthetic modulators.[3]
Comparative Quantitative Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀) of this compound and other prominent S1P receptor modulators across the five S1P receptor subtypes. It is important to note that these values are compiled from various sources and experimental conditions may differ, warranting careful interpretation.
Table 1: Comparative Binding Affinity (Ki, nM) of S1P Receptor Modulators
| Compound | S1P₁ | S1P₂ | S1P₃ | S1P₄ | S1P₅ |
| This compound | 15[4] | - | - | - | - |
| Fingolimod-phosphate | 0.21 ± 0.17[5] | >10,000[5] | 5.00 ± 2.70[5] | 5.90 ± 2.30[5] | 0.59 ± 0.27[5] |
| Siponimod | 0.80 ± 0.97[6] | >10,000[3] | >1,000[3] | 750[3] | - |
| Ozanimod | - | - | - | - | 2.0[7] |
| Ponesimod | 2.09 ± 0.27[6] | - | - | - | - |
Table 2: Comparative Functional Potency (EC₅₀, nM) of S1P Receptor Modulators
| Compound | S1P₁ | S1P₂ | S1P₃ | S1P₄ | S1P₅ |
| Fingolimod-phosphate | ~0.3 - 0.6[2] | >10,000[2] | ~3.0[2] | ~0.3 - 0.6[2] | ~0.3 - 0.6[2] |
| Siponimod | 0.4[3] | >10,000[3] | >1,000[3] | 750[3] | 0.98[3] |
| Ozanimod | 1.03[1] | >10,000[8] | >10,000[8] | >10,000[8] | 8.6[1] |
| Ponesimod | 5.7[1] | - | 123[9] | - | - |
Receptor Selectivity Profiles
The therapeutic efficacy and safety of S1P receptor modulators are significantly influenced by their selectivity for the different receptor subtypes.
-
This compound: Binds with high affinity to the S1P₁ receptor and is also a ligand for other S1P receptors like S1P₃.[3]
-
Fingolimod (as Fingolimod-phosphate): A non-selective modulator that binds with high affinity to S1P₁, S1P₃, S1P₄, and S1P₅, but not S1P₂.[2]
-
Siponimod: A selective modulator with high affinity for S1P₁ and S1P₅.[3]
-
Ozanimod: A selective modulator that targets S1P₁ and S1P₅ with high affinity.[1]
-
Ponesimod: A highly selective modulator for the S1P₁ receptor.[1][10]
Signaling Pathways and Biased Agonism
S1P receptors couple to various G proteins to initiate downstream signaling cascades. S1P₁ primarily signals through Gαi, leading to the inhibition of adenylyl cyclase and subsequent cellular responses.[11] Synthetic S1P receptor modulators, while acting as agonists, can exhibit "functional antagonism." This occurs when their binding leads to the recruitment of β-arrestin, causing receptor internalization and degradation, thereby rendering the cell unresponsive to the endogenous S1P gradient.[12] This is a key mechanism for the therapeutic effect of drugs like Fingolimod in sequestering lymphocytes in lymph nodes.[12]
There is growing evidence for biased agonism among S1P receptor modulators, where a ligand can preferentially activate one signaling pathway (e.g., G protein-mediated) over another (e.g., β-arrestin recruitment).[13] This differential signaling can lead to distinct cellular outcomes and may be exploited to develop drugs with improved efficacy and safety profiles. For instance, some modulators may favor G protein signaling, which is crucial for lymphocyte retention, while minimizing β-arrestin-mediated receptor downregulation, potentially leading to a more sustained therapeutic effect.[13]
Experimental Protocols
The characterization and comparison of S1P receptor modulators rely on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki or Kd) of a compound for a specific S1P receptor subtype.
Objective: To quantify the affinity of a test compound for S1P receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO, HEK293) stably overexpressing a specific human S1P receptor subtype.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [³²P]S1P) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following agonist binding to a GPCR.
Objective: To determine the potency (EC₅₀) and efficacy of a compound as an agonist for S1P receptors.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells overexpressing the S1P receptor of interest are used.
-
Assay Reaction: The membranes are incubated with the test compound at various concentrations in the presence of GDP and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
G Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.
-
Separation: The reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the free form, typically by filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured by scintillation counting.
-
Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ and the maximum effect (Emax) of the compound.
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to the activated S1P receptor, a key event in receptor desensitization and internalization.
Objective: To assess the ability of a compound to induce β-arrestin recruitment to S1P receptors.
Methodology:
-
Cell Line: A cell line is engineered to co-express the S1P receptor of interest fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment.
-
Compound Treatment: The cells are treated with the test compound at various concentrations.
-
Recruitment and Signal Generation: Agonist binding to the receptor induces a conformational change that promotes the recruitment of the β-arrestin fusion protein. This brings the two reporter fragments into close proximity, allowing them to reconstitute a functional enzyme and generate a detectable signal (e.g., luminescence or fluorescence).
-
Signal Detection: The signal is measured using a plate reader.
-
Data Analysis: A concentration-response curve is generated to determine the EC₅₀ for β-arrestin recruitment.
Calcium Mobilization Assay
This functional assay is used to measure the activation of S1P receptors that couple to Gαq, leading to an increase in intracellular calcium levels.
Objective: To determine the ability of a compound to activate Gαq-coupled S1P receptors (primarily S1P₂ and S1P₃).
Methodology:
-
Cell Loading: Cells expressing the target S1P receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound is added to the cells.
-
Calcium Flux: Activation of Gαq-coupled receptors leads to the release of calcium from intracellular stores, causing an increase in the fluorescence of the dye.
-
Fluorescence Measurement: The change in fluorescence intensity is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to determine the EC₅₀.
Conclusion
This compound and synthetic S1P receptor modulators exhibit distinct pharmacological profiles characterized by differences in their binding affinities, functional potencies, and receptor selectivity. While DHS1P acts as a potent agonist at the S1P₁ receptor, newer synthetic modulators have been engineered for increased selectivity, primarily targeting S1P₁ and S1P₅, which is thought to contribute to their improved safety profiles. A critical aspect of synthetic modulator action is the induction of functional antagonism via β-arrestin-mediated receptor internalization, a mechanism central to their therapeutic effect in autoimmune diseases. The potential for biased agonism, where ligands differentially activate G protein and β-arrestin pathways, represents a promising avenue for the development of next-generation S1P receptor modulators with enhanced therapeutic indices. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and comparative analysis of these important therapeutic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, sphingosine 1-phosphate receptor ligand (CAS 19794-97-9) | Abcam [abcam.com]
- 5. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ponesimod inhibits astrocyte‐mediated neuroinflammation and protects against cingulum demyelination via S1P1‐selective modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorbyt.com [biorbyt.com]
- 10. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis of sphingosine-1-phosphate receptor 1 activation and biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Unveiling the Specificity of D-erythro-Dihydrosphingosine-1-phosphate in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-erythro-Dihydrosphingosine-1-phosphate (DHS1P) and its more widely studied analog, Sphingosine-1-phosphate (S1P), in cellular assays. Understanding the specificity of DHS1P is crucial for elucidating its unique biological roles and for the development of targeted therapeutics. This document summarizes key performance data, details experimental methodologies, and visualizes relevant signaling pathways to aid researchers in designing and interpreting their cellular assays.
Executive Summary
This compound (DHS1P) is a bioactive sphingolipid that, like Sphingosine-1-phosphate (S1P), acts as a ligand for the five known S1P receptors (S1P1-5). While both molecules exhibit high affinity for these G protein-coupled receptors, emerging evidence suggests potential differences in their downstream signaling and metabolic stability. This guide presents a comparative analysis of their binding affinities and functional potencies, providing researchers with the data and protocols necessary to dissect the specific cellular effects of DHS1P.
Comparative Analysis of Receptor Binding and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of DHS1P and S1P for the human S1P receptors. This quantitative data is essential for understanding the receptor subtype selectivity of each ligand.
| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| DHS1P | S1P1 (EDG-1) | 15 | |
| S1P2 | Data Not Available | ||
| S1P3 | Data Not Available | ||
| S1P4 | Data Not Available | ||
| S1P5 | Data Not Available | ||
| S1P | S1P1 (EDG-1) | 8.1 (Kd) | [1] |
| S1P2 | Data Not Available | ||
| S1P3 | Data Not Available | ||
| S1P4 | 63 (Kd) | [2] | |
| S1P5 | Data Not Available |
Table 1: Comparative Binding Affinities of DHS1P and S1P for S1P Receptors. Data for a comprehensive direct comparison of Ki values across all receptor subtypes is limited. DHS1P is a potent ligand for S1P1, with an affinity comparable to S1P.[1]
| Ligand | Receptor Subtype | Functional Assay | Potency (EC50, nM) | Reference |
| DHS1P | S1P1-5 | Various | Data Not Available | |
| S1P | S1P1-5 | Various | Data Not Available in a comparative context |
Signaling Pathways and Specificity
DHS1P, like S1P, elicits its cellular effects through the S1P receptor family. These receptors couple to various heterotrimeric G proteins, initiating downstream signaling cascades that regulate a multitude of cellular processes. While DHS1P is known to be a ligand for S1P1, S1P3, S1P4, and S1P5, a key distinction lies in its role as a potential negative control for intracellular S1P signaling pathways.
The diagram below illustrates the generally accepted G protein coupling of the S1P receptors. It is important to experimentally verify the specific downstream pathways activated by DHS1P in your cell system of interest.
Experimental Protocols
To facilitate reproducible research, detailed protocols for key cellular assays are provided below.
Protocol 1: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of DHS1P and S1P for each S1P receptor subtype.
Materials:
-
Cell membranes prepared from cell lines overexpressing a single human S1P receptor subtype (e.g., HEK293 or CHO cells).
-
Radioligand, such as [³²P]S1P.
-
Unlabeled DHS1P and S1P for competition.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.5% BSA.
-
Glass fiber filters (GF/B).
-
Scintillation counter.
Procedure:
-
Preparation: Dilute cell membranes in assay buffer to the desired concentration. Prepare serial dilutions of unlabeled DHS1P and S1P.
-
Incubation: In a 96-well plate, add the diluted cell membranes, a fixed concentration of [³²P]S1P, and varying concentrations of unlabeled DHS1P or S1P.
-
Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a pre-soaked glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to S1P receptors upon ligand stimulation and is used to determine the potency (EC50) and efficacy of DHS1P and S1P.
Materials:
-
Cell membranes expressing the S1P receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
DHS1P and S1P.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of DHS1P and S1P.
-
Reaction Mixture: In a 96-well plate, combine cell membranes, GDP, and the serially diluted DHS1P or S1P.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Protocol 3: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated S1P receptor, a key event in receptor desensitization and signaling.
Materials:
-
Cell line stably co-expressing an S1P receptor and a β-arrestin fusion protein (e.g., using PathHunter® or Tango™ assay technologies).
-
DHS1P and S1P.
-
Assay-specific detection reagents.
-
Luminometer or fluorometer.
Procedure:
-
Cell Plating: Plate the engineered cells in a 96- or 384-well plate.
-
Compound Addition: Add serial dilutions of DHS1P or S1P to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (typically 60-90 minutes).
-
Detection: Add the detection reagents according to the manufacturer's protocol.
-
Signal Measurement: Measure the luminescent or fluorescent signal.
-
Data Analysis: Plot the signal against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Conclusion
This compound is a potent agonist at several S1P receptors, exhibiting a binding affinity for S1P1 that is comparable to that of S1P. Its utility as a negative control for intracellular S1P signaling highlights a key difference between the two molecules. The provided protocols and signaling diagrams offer a framework for researchers to further investigate the specific cellular functions of DHS1P. A comprehensive, side-by-side quantitative analysis of the binding and functional parameters of both DHS1P and S1P across all five S1P receptor subtypes in a single, consistent set of assays would be a valuable contribution to the field, enabling a more precise understanding of their distinct roles in physiology and disease.
References
Validating the Lack of Intracellular Activity of D-erythro-Dihydrosphingosine-1-phosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of D-erythro-Dihydrosphingosine-1-phosphate (DHS-1-P) and Sphingosine-1-phosphate (S1P), focusing on the validation of DHS-1-P's lack of intracellular activity. This property positions DHS-1-P as an invaluable tool—a negative control—for dissecting the intracellular versus extracellular signaling pathways of S1P.
Introduction to S1P and its Analogs
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that plays a critical role in a myriad of cellular processes, including cell growth, proliferation, survival, and migration.[1] S1P exerts its effects through both extracellular and intracellular mechanisms. Extracellularly, S1P binds to a family of five G protein-coupled receptors (GPCRs), S1PR1-5, initiating a cascade of downstream signaling events.[1][2] Intracellularly, S1P can act as a second messenger, directly influencing various cellular targets.[3][4]
This compound (DHS-1-P), also known as sphinganine-1-phosphate, is a saturated analog of S1P.[5][6] Both S1P and DHS-1-P are substrates for sphingosine (B13886) kinases and can activate cell surface S1P receptors with similar affinity.[5][6] However, a crucial distinction lies in their intracellular activity, with DHS-1-P widely reported to be inactive inside the cell.[6]
Comparative Analysis: Intracellular Activity of S1P vs. DHS-1-P
The primary evidence for the lack of intracellular activity of DHS-1-P stems from comparative studies observing its effects on intracellular calcium mobilization, a hallmark of intracellular S1P signaling.
Key Findings:
-
Extracellular Receptor Activation: Both S1P and DHS-1-P are potent agonists for the S1P receptors located on the cell surface.[5][6]
-
Intracellular Calcium Mobilization: While extracellularly applied S1P can induce a robust increase in intracellular calcium ([Ca2+]i) through both receptor-mediated and potential intracellular mechanisms, DHS-1-P fails to elicit a similar response intracellularly.[7][8][9] This suggests that while DHS-1-P can initiate signaling from the plasma membrane, it does not directly trigger the release of calcium from intracellular stores, a key function attributed to intracellular S1P.[3][10]
Quantitative Data Summary
| Compound | Extracellular S1P Receptor Activation | Intracellular Calcium Mobilization | Reference |
| Sphingosine-1-phosphate (S1P) | Yes | Yes | [6][8] |
| This compound (DHS-1-P) | Yes | No (or significantly attenuated) | [6] |
Experimental Protocols
To differentiate the intracellular and extracellular effects of S1P, a common experimental approach involves comparing the cellular responses to S1P and DHS-1-P. The following is a generalized protocol for assessing intracellular calcium mobilization.
Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM
This protocol outlines the measurement of changes in intracellular calcium concentration in response to stimulation with S1P or DHS-1-P using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cultured cells (e.g., HEK293, HeLa, or a cell line relevant to the research)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
S1P and DHS-1-P stock solutions
-
Fluorescence microscope or plate reader capable of ratiometric calcium imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or microplates suitable for fluorescence imaging and allow them to adhere and reach the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, wash the cells 2-3 times with HBSS to remove extracellular Fura-2 AM.
-
Baseline Measurement:
-
Place the plate on the fluorescence imaging system.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm.
-
-
Stimulation:
-
Add S1P or DHS-1-P to the cells at the desired final concentration.
-
Immediately begin recording the fluorescence changes at 340 nm and 380 nm excitation.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Compare the magnitude and kinetics of the calcium response induced by S1P and DHS-1-P.
-
Signaling Pathway Diagrams
The following diagrams illustrate the differential signaling pathways of S1P and DHS-1-P, highlighting the proposed lack of intracellular activity for DHS-1-P.
References
- 1. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracellular and intracellular actions of sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extracellular and Intracellular Actions of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct generation, pharmacology, and distribution of sphingosine 1-phosphate and dihydro-sphingosine 1-phosphate in human neural progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine-1-phosphate induces Ca2+ signaling and CXCL1 release via TRPC6 channel in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Sphingosine-1-Phosphate on Intracellular Free Ca2+ in Cat Esophageal Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine-1-phosphate-induced intracellular Ca2+ mobilization in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingosine 1-Phosphate, a Diffusible Calcium Influx Factor Mediating Store-operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Nuances of Lipid Signaling: A Comparative Guide to D-erythro-Dihydrosphingosine-1-phosphate Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of lipid signaling molecules is paramount. This guide provides an objective comparison of D-erythro-Dihydrosphingosine-1-phosphate (DHS1P) and its cross-reactivity with other critical lipid signaling pathways, primarily focusing on its relationship with Sphingosine-1-phosphate (S1P) and Lysophosphatidic acid (LPA). Supported by experimental data, this document aims to elucidate the subtle yet significant differences in their interactions and downstream effects.
This compound, a structural analog of the well-characterized signaling lipid Sphingosine-1-phosphate, has been shown to engage with S1P receptors. While both molecules share a common signaling axis, emerging evidence suggests divergences in their potency, downstream pathway activation, and potential for cross-talk with other lipid signaling networks. This guide will delve into these distinctions, offering a comprehensive overview for researchers navigating the complexities of lipid-mediated cellular communication.
Comparative Analysis of Receptor Activation
While DHS1P is recognized as an agonist for S1P receptors, its precise binding affinities and activation potencies across the five S1P receptor subtypes (S1PR1-5) compared to S1P are not extensively documented in a single comprehensive study. However, available data from various studies indicate that DHS1P can be a more potent stimulator of certain downstream signaling pathways than S1P in specific cellular contexts. For instance, in human neural progenitors, DHS1P was found to be a more potent stimulator of cAMP inhibition and Smad phosphorylation than S1P. Interestingly, both lipids exhibited equal potency in activating phospholipase C in the same study, highlighting a potential for biased agonism where the downstream signaling cascade is differentially activated.
Currently, there is a lack of direct experimental evidence demonstrating that DHS1P binds to and activates LPA receptors. The cross-reactivity between the DHS1P/S1P and LPA signaling pathways appears to occur at the level of downstream signaling convergence and receptor cross-talk, rather than direct ligand-receptor interaction. A notable example of this is the ability of the LPA receptor 1 (LPAR1) to modulate the signaling of S1P receptor 1 (S1PR1), indicating a sophisticated level of interplay between these two distinct lipid signaling systems.[1]
Table 1: Comparative Receptor Activation and Potency
| Ligand | Receptor Target | Binding Affinity (Kd/Ki) | Activation Potency (EC50) | Key Downstream Pathways Activated |
| DHS1P | S1PR1-5 | Data not comprehensively available | Potentially higher than S1P for specific pathways (e.g., cAMP inhibition, Smad phosphorylation) | Gαi (cAMP inhibition), PLC, Smad |
| GPR63 | Low affinity | Induces intracellular calcium mobilization | Calcium signaling | |
| LPA Receptors | No direct binding data available | No direct activation data available | - | |
| S1P | S1PR1-5 | High affinity (low nM range) | Potent activation (nM range) | Gαi, Gαq, Gα12/13, PI3K/Akt, MAPK/ERK |
| GPR63 | Low affinity | Induces intracellular calcium mobilization | Calcium signaling | |
| LPA | LPAR1-6 | High affinity (low nM range) | Potent activation (nM range) | Gαi, Gαq, Gα12/13, Gαs, Rho/ROCK, PLC |
Note: The table summarizes findings from multiple studies. Direct comparative values for DHS1P across all receptor subtypes are limited.
Signaling Pathway Diagrams
To visualize the interactions and potential for cross-reactivity, the following diagrams illustrate the signaling pathways of DHS1P/S1P and LPA, as well as the documented cross-talk mechanism.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for S1P Receptors
This protocol is designed to determine the binding affinity (Ki) of unlabeled ligands, such as DHS1P, by measuring their ability to compete with a radiolabeled ligand for binding to S1P receptors.
Materials:
-
Cell membranes prepared from cell lines overexpressing a specific human S1P receptor subtype (e.g., HEK293 or CHO cells).
-
Radiolabeled S1P ligand (e.g., [³H]S1P).
-
Unlabeled competitor ligands: DHS1P, S1P (for standard curve).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5.
-
Wash Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.5.
-
96-well filter plates with glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Plate Preparation: Pre-treat the filter plates with 0.5% polyethyleneimine for 30 minutes at room temperature to reduce non-specific binding, then wash with deionized water.
-
Reaction Mixture: In each well of a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or unlabeled S1P at a high concentration (e.g., 10 µM, for non-specific binding) or varying concentrations of DHS1P.
-
50 µL of radiolabeled S1P at a concentration close to its Kd.
-
100 µL of cell membrane suspension (protein concentration to be optimized for each receptor subtype).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration and Washing: Rapidly filter the contents of the plate through the pre-treated filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Scintillation Counting: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor ligand (DHS1P) and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
G-Protein Activation Assay ([³⁵S]GTPγS Binding)
This assay measures the activation of G-proteins coupled to S1P or LPA receptors upon ligand binding, providing a functional measure of receptor activation (EC50).
Materials:
-
Cell membranes from cells overexpressing the receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Test ligands: DHS1P, S1P, LPA.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GTPγS Binding Buffer: Assay buffer supplemented with 10 µM GDP and 0.1 nM [³⁵S]GTPγS.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and dilute to the desired concentration in assay buffer.
-
Reaction Setup: In a 96-well plate, add:
-
25 µL of varying concentrations of the test ligand (DHS1P, S1P, or LPA).
-
25 µL of diluted cell membranes.
-
50 µL of GTPγS Binding Buffer.
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate. Wash the filters three times with ice-cold wash buffer.
-
Detection: Dry the filters, add scintillation fluid, and measure the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of the ligand. Use non-linear regression to determine the EC50 and Emax values.
Conclusion
This compound presents a fascinating case of a lipid signaling molecule that, while structurally similar to S1P, exhibits distinct pharmacological properties. The evidence for its differential activation of downstream pathways, even when acting on the same receptors, underscores the complexity of lipid signaling and the potential for biased agonism. Furthermore, the discovery of cross-talk between the LPA and S1P signaling pathways opens new avenues for understanding the integrated nature of cellular communication networks.
For researchers in drug development, these subtleties are of paramount importance. The development of agonists or antagonists targeting the S1P signaling axis must consider the potential for differential effects of endogenous ligands like S1P and DHS1P. A comprehensive understanding of the cross-reactivity and unique signaling signatures of these molecules will be instrumental in designing more specific and effective therapeutic interventions. Further quantitative studies directly comparing the binding and activation profiles of DHS1P and S1P across all S1P receptor subtypes, as well as investigations into potential, albeit likely low-affinity, interactions with LPA receptors, are warranted to complete our understanding of this intricate signaling landscape.
References
Safety Operating Guide
Prudent Disposal of D-erythro-Dihydrosphingosine-1-phosphate: A Step-by-Step Guide
For Immediate Implementation by Laboratory Personnel
The proper disposal of D-erythro-Dihydrosphingosine-1-phosphate (DHS-1-P), a bioactive sphingolipid, is critical for maintaining laboratory safety, environmental protection, and regulatory compliance. Although specific toxicological properties for this compound have not been thoroughly investigated, it is prudent to treat it as a potentially hazardous substance.[1][2] Adherence to the following procedures will ensure the safe handling and disposal of both the pure compound and any contaminated materials.
I. Core Principles of Disposal
The fundamental principle for disposing of this compound is to manage it as hazardous chemical waste.[2][3] Under no circumstances should the compound or its solutions be disposed of down the drain.[3][4] All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines that apply to your location.[2]
II. Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that the appropriate personal protective equipment is worn. This serves as the primary defense against accidental exposure.
| PPE Category | Specification |
| Eye/Face | Safety glasses or goggles approved under government standards such as NIOSH (US) or EN 166 (EU).[1][4] |
| Hand | Chemical-resistant gloves.[2][4] |
| Body | A standard laboratory coat.[2] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated.[1][4] |
III. Step-by-Step Disposal Protocol
This protocol outlines the procedures for handling unused product, contaminated labware, and accidental spills.
A. Unused or Waste Product:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS guidelines.[2][5]
-
Containment: Keep the compound in its original container if possible.[1] If transferring to a new container, ensure it is a designated, leak-proof hazardous waste container.[5]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard symbols.[2][3]
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[4][6]
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.
B. Contaminated Materials:
-
Identification: All materials that have come into contact with this compound, including gloves, pipette tips, absorbent paper, and empty containers, must be treated as contaminated hazardous waste.[3]
-
Collection: Place all contaminated items into a dedicated, sealed hazardous waste bag or container.[3]
-
Disposal: Dispose of the container following the same procedure as for unused product.
C. Spill Management:
-
Area Evacuation: If a significant spill occurs, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills of the solid (waxy) compound, carefully sweep up the material, avoiding the generation of dust, and place it into a sealed container for disposal.[3][6] For spills involving a solution, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place the absorbent into a sealed container.[3][7]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent followed by soap and water.[3]
-
Waste Disposal: All materials used for cleanup must be disposed of as hazardous waste.[3]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for D-erythro-Dihydrosphingosine-1-phosphate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling D-erythro-Dihydrosphingosine-1-phosphate. The following procedural steps are designed to ensure the safe handling, use, and disposal of this bioactive lipid.
I. Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against potential exposure. The following PPE is required when handling this compound in its solid form or in solution.
| Protection Type | Recommended PPE | Purpose |
| Eye/Face Protection | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents skin contact with the compound. |
| Respiratory Protection | Type N95 (US) or equivalent respirator. | Minimizes inhalation of the powdered compound. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
II. Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it is received is essential for safety and maintaining the integrity of the compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
If the container is compromised, follow the emergency spill procedures outlined below.
-
Verify that the product information matches the order.
2. Storage:
-
Store the compound in a tightly sealed container in a freezer at -20°C for long-term storage.
-
For short-term storage of solutions, keep at -20°C for up to one month.[1]
-
The compound is a combustible solid and should be stored accordingly.
3. Handling the Solid Compound:
-
All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Before handling, ensure all required PPE is correctly worn.
-
Avoid generating dust when weighing or transferring the powder.
4. Preparation of a Stock Solution (for cell-based assays): This protocol provides a method for preparing a solution of this compound suitable for delivery to cells.
-
Step 1: Initial Dissolution
-
In a chemical fume hood, dissolve the solid this compound in a solvent mixture of 60% methanol (B129727), 30% tetrahydrofuran, and 10% water to a final concentration of 0.5 mg/mL.
-
Note: This may require heating to 75°C. If heating, it is recommended to crush the solid and stir during the process to aid dissolution. Evaporated methanol may need to be replaced.
-
-
Step 2: Aliquoting
-
Aliquot the desired amounts of the stock solution into appropriate tubes.
-
-
Step 3: Solvent Evaporation
-
Evaporate the solvent from the aliquots using a stream of nitrogen gas. Swirl the tube during this process to deposit a thin film of the compound on the inside of the tube.
-
-
Step 4: Preparation of Working Solution
-
To prepare a working solution for cell delivery, dissolve the dried film in a 4 mg/mL solution of fatty acid-free Bovine Serum Albumin (BSA) in water.
-
This should be done at 37°C for 30 minutes with repeated vortexing to ensure complete dissolution.
-
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to regulations.
1. Unused Compound:
-
Dispose of any unused solid this compound as hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company for guidance and to arrange for pickup.
2. Contaminated Materials:
-
All materials that have come into contact with the compound, including pipette tips, gloves, and empty containers, should be treated as hazardous waste.
-
Collect these materials in a designated, sealed, and clearly labeled waste container.
3. Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled container.
-
Do not dispose of this waste down the drain.
IV. Emergency Procedures: Spill and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
1. Spill Cleanup:
-
Small Powder Spill:
-
Alert others in the area.
-
Wearing the appropriate PPE, carefully sweep up the solid material, avoiding dust generation.
-
Place the collected material into a sealed container and label it as hazardous waste.
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
-
Liquid Spill:
-
Alert others in the area.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Wearing appropriate PPE, collect the absorbent material and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
2. Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Quantitative Data Summary
| Property | Value | Source |
| Appearance | Waxy solid | |
| Storage Temperature | -20°C | |
| Solubility | >0.5 mg/mL in methanol:THF:water (6:3:1) | [2] |
Experimental Workflow and Safety Diagram
Caption: Safe Handling and Disposal Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
